Isoangustone A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-20(27)23(15)28)18-12-31-21-11-19(26)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLGNISMYMFVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317327 | |
| Record name | Isoangustone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoangustone A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
129280-34-8 | |
| Record name | Isoangustone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129280-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoangustone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129280348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoangustone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOANGUSTONE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58NM254N9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoangustone A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
191 - 193 °C | |
| Record name | Isoangustone A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of Isoangustone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoangustone A, a prenylated isoflavone primarily isolated from the roots of licorice (Glycyrrhiza uralensis), has garnered significant attention within the scientific community for its potent anticancer and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its molecular mechanisms of action, with a focus on key signaling pathways.
Chemical and Physical Properties
This compound is a solid compound with the IUPAC name 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one. Its core structure is a flavonoid, a class of natural products known for their diverse biological activities.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₆O₆ | [1] |
| Molecular Weight | 422.47 g/mol | N/A |
| Melting Point | 191 - 193 °C | N/A |
| Physical Description | Solid | N/A |
| CAS Number | 129280-34-8 | N/A |
Spectroscopic Data
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS analysis is a crucial technique for the identification and quantification of this compound. In positive ion mode electrospray ionization (ESI), this compound is typically detected as the protonated molecule [M+H]⁺.
| Parameter | Value |
| Precursor Ion (m/z) | 423.1813 [M+H]⁺ |
Experimental Protocols
Isolation of this compound from Glycyrrhiza uralensis
A general method for the isolation of flavonoids from Glycyrrhiza uralensis involves extraction followed by chromatographic separation. High-speed counter-current chromatography (HSCCC) has been successfully employed for the one-step isolation and purification of other flavonoids from this source and can be adapted for this compound.[3][4]
Protocol Outline:
-
Extraction: The dried and powdered roots of Glycyrrhiza uralensis are extracted with a suitable solvent, such as a hexane/ethanol mixture.
-
Solvent System Selection for HSCCC: A two-phase solvent system is selected to achieve optimal separation. A common system for flavonoids is n-hexane-ethyl acetate-methanol-water. The partition coefficient (K) of the target compound is determined to ensure it is suitable for HSCCC.
-
HSCCC Separation:
-
The HSCCC column is first filled with the stationary phase.
-
The crude extract, dissolved in a mixture of the stationary and mobile phases, is injected into the column.
-
The mobile phase is then pumped through the column at a specific flow rate, and the apparatus is rotated at a set speed.
-
The effluent is monitored using a UV detector, and fractions are collected based on the chromatogram.
-
-
Purity Analysis: The purity of the isolated fractions containing this compound is determined by High-Performance Liquid Chromatography (HPLC).
-
Structure Confirmation: The identity of the purified this compound is confirmed by NMR and MS analysis.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. A standard capillary method is used for this determination.
Protocol Outline:
-
Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the closed end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) around the expected melting point.
-
Observation: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
LC-MS/MS Method for Quantification
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed for the quantification of this compound in various matrices.
Protocol Outline:
-
Sample Preparation: Samples (e.g., plasma, tissue homogenates) are prepared by protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant is then diluted for analysis.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.
-
Optimization: The ion source parameters (e.g., capillary voltage, gas flow rates, temperature) and collision energy for the MRM transitions are optimized to achieve the best signal intensity.
-
-
Quantification: A calibration curve is constructed using standards of known this compound concentrations to quantify the amount in the unknown samples.
Signaling Pathway Modulation
This compound exerts its biological effects by directly interacting with and inhibiting key enzymes in critical cellular signaling pathways. This modulation disrupts cancer cell proliferation and survival.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to directly bind to PI3K in an ATP-competitive manner, thereby inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation and activation of the downstream effector Akt. The subsequent decrease in phosphorylated Akt (p-Akt) leads to the destabilization of cyclin D1, a key regulator of the G1 phase of the cell cycle, ultimately causing cell cycle arrest.
MKK4/MKK7/JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is involved in cellular responses to stress, apoptosis, and inflammation. This compound directly binds to and inhibits the kinase activities of MAP Kinase Kinase 4 (MKK4) and MKK7 in an ATP-competitive manner.[1] MKK4 and MKK7 are the upstream kinases responsible for phosphorylating and activating JNK. By inhibiting MKK4 and MKK7, this compound prevents the activation of JNK, which in turn contributes to the suppression of cancer cell proliferation.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Its well-defined chemical properties and specific molecular targets within key signaling pathways provide a solid foundation for further preclinical and clinical investigation. This guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this compelling natural product.
References
- 1. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One step isolation and purification of liquiritigenin and isoliquiritigenin from Glycyrrhiza uralensis Risch. using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tautobiotech.com [tautobiotech.com]
Isoangustone A: A Technical Guide to Its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoangustone A, a prenylated isoflavone, has emerged as a compound of significant interest in phytochemical and pharmacological research. First identified in the roots of Glycyrrhiza species, commonly known as licorice, this natural product has demonstrated a range of biological activities, most notably in the realms of oncology and anti-inflammatory research. This technical guide provides a comprehensive overview of the discovery and natural sourcing of this compound. It details the methodologies for its extraction, isolation, and characterization, supported by quantitative data and spectroscopic information. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action and potential therapeutic applications.
Discovery and Natural Sources
This compound was first reported as a new isoprenoid-substituted phenolic constituent isolated from a commercial licorice root (a species of Glycyrrhiza) by Kiuchi et al. in 1990.[1] It is a member of the isoflavanone class of flavonoids.[2]
Subsequent research has confirmed its presence in several species of the Glycyrrhiza genus, which are widely used in traditional medicine. The primary natural sources of this compound include:
While licorice is the principal source, this compound has also been isolated from Pongamia pinnata, a species of legume tree.[7]
The concentration of this compound can vary between different species and even within the same species depending on the geographical origin and cultivation conditions. While specific quantitative yields are not widely reported in the literature, studies on related prenylated flavonoids in licorice suggest that their content can be significant. For instance, a study on roasted licorice root reported a final yield of 257 mg/100 g of the related compound licochalcone A.[8]
Physicochemical and Spectroscopic Data
The structural characterization of this compound has been accomplished through various spectroscopic techniques. Below is a summary of its key physicochemical properties and a table of its nuclear magnetic resonance (NMR) spectral data, essential for its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₆O₆ | [2] |
| Molecular Weight | 422.5 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 191 - 193 °C | [2] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
(Note: The following is a representative compilation of NMR data. Actual chemical shifts may vary slightly depending on the solvent and instrument used.)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 155.9 | 8.01 (s) |
| 3 | 123.5 | - |
| 4 | 180.8 | - |
| 4a | 112.7 | - |
| 5 | 162.9 | - |
| 6 | 107.5 | 6.42 (s) |
| 7 | 164.6 | - |
| 8 | 94.1 | - |
| 8a | 157.9 | - |
| 1' | 122.1 | - |
| 2' | 114.9 | 6.85 (d, 8.5) |
| 3' | 144.2 | - |
| 4' | 145.2 | - |
| 5' | 129.8 | - |
| 6' | 119.5 | 7.15 (d, 8.5) |
| 1'' (Prenyl at C-6) | 21.4 | 3.25 (d, 7.0) |
| 2'' (Prenyl at C-6) | 122.4 | 5.18 (t, 7.0) |
| 3'' (Prenyl at C-6) | 131.8 | - |
| 4'' (Prenyl at C-6) | 25.8 | 1.65 (s) |
| 5'' (Prenyl at C-6) | 17.8 | 1.75 (s) |
| 1''' (Prenyl at C-5') | 28.6 | 3.32 (d, 7.5) |
| 2''' (Prenyl at C-5') | 122.9 | 5.25 (t, 7.5) |
| 3''' (Prenyl at C-5') | 133.5 | - |
| 4''' (Prenyl at C-5') | 25.9 | 1.68 (s) |
| 5''' (Prenyl at C-5') | 17.9 | 1.78 (s) |
Experimental Protocols
The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methodologies reported in the literature.
Extraction
-
Plant Material Preparation: Dried and powdered roots of Glycyrrhiza uralensis are used as the starting material.
-
Solvent Extraction: A hexane/ethanol extraction is commonly employed to isolate non-polar and moderately polar compounds, including this compound.[4][5][6]
-
The powdered root material is subjected to extraction with a mixture of hexane and ethanol. The exact ratio can be optimized, but a sequential extraction first with hexane to remove highly non-polar compounds, followed by ethanol, is a common approach.
-
The extraction can be performed at room temperature with agitation or under reflux to enhance efficiency.
-
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification by Column Chromatography
Flash column chromatography is a standard technique for the purification of this compound from the crude extract.
-
Stationary Phase: Silica gel (230-400 mesh) is typically used as the stationary phase.
-
Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and loaded onto the top of the silica gel bed.
-
Elution: A gradient elution system is employed to separate the components of the extract. A common solvent system is a gradient of n-hexane and ethyl acetate.[4]
-
The elution is started with a low polarity mobile phase (e.g., 100% n-hexane or a high hexane to ethyl acetate ratio).
-
The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate.
-
-
Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.
-
Final Purification: The combined fractions containing this compound may be subjected to further purification steps, such as recrystallization or preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.
Biological Activity and Signaling Pathways
This compound has been shown to exhibit potent biological activities, particularly in the context of cancer cell proliferation and apoptosis. Its mechanism of action involves the modulation of key cellular signaling pathways.
Anti-Cancer Activity
This compound has been demonstrated to inhibit the growth of various cancer cell lines, including human melanoma and prostate cancer cells.[9][10][11][12] Its anti-cancer effects are primarily attributed to the induction of cell cycle arrest at the G1 phase and the triggering of apoptosis.[4][13]
Modulation of Signaling Pathways
Research has identified the PI3K/Akt and JNK signaling pathways as primary targets of this compound.[9][10][11][12]
-
PI3K/Akt Pathway: this compound directly binds to and inhibits phosphoinositide 3-kinase (PI3K), a key enzyme in a critical cell survival pathway. This inhibition prevents the phosphorylation and activation of Akt and its downstream effector, GSK-3β. The net result is a destabilization of cyclin D1, a protein crucial for G1 phase progression in the cell cycle.
-
JNK Pathway: this compound also targets and inhibits the kinase activities of MKK4 and MKK7, which are upstream activators of c-Jun N-terminal kinase (JNK). Inhibition of this pathway also contributes to the suppression of cancer cell proliferation.
The diagrams below illustrate the points of intervention of this compound in these signaling pathways.
Conclusion
This compound is a promising natural product with well-defined anti-cancer properties stemming from its ability to modulate critical cellular signaling pathways. Its availability from common medicinal plants like licorice makes it an accessible target for further research and development. This technical guide provides a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound. Future studies focusing on optimizing its isolation, conducting more extensive quantitative analysis across different natural sources, and further elucidating its pharmacological profile in preclinical and clinical settings are warranted to fully realize its potential as a therapeutic agent.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. This compound | C25H26O6 | CID 21591148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound present in hexane/ethanol extract of Glycyrrhiza uralensis induces apoptosis in DU145 human prostate cancer cells via the activation of DR4 and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. funcmetabol.com [funcmetabol.com]
- 7. scielo.br [scielo.br]
- 8. Anti-carcinogenic effects of non-polar components containing licochalcone A in roasted licorice root - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Hexane/ethanol extract of Glycyrrhiza uralensis and its active compound this compound induce G1 cycle arrest in DU145 human prostate and 4T1 murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoangustone A structure and molecular formula
An In-depth Technical Guide to Isoangustone A: Structure, Properties, and Biological Activity
Introduction
This compound is a prenylated isoflavone, a class of naturally occurring flavonoids, that has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Isolated from the roots of licorice species, including Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata, this compound has demonstrated notable anticancer and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, molecular formula, physicochemical properties, and biological activities, with a focus on its mechanism of action in key signaling pathways. Detailed experimental protocols for its isolation and biological evaluation are also presented to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is characterized by an isoflavone core substituted with two prenyl (3-methylbut-2-enyl) groups, which contribute to its lipophilicity and biological activity.
Molecular Formula: C₂₅H₂₆O₆[1]
IUPAC Name: 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one[1]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 422.5 g/mol | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 191 - 193 °C | [1] |
| XLogP3 (Predicted) | 6.2 | [1] |
Spectroscopic Data for Structural Elucidation
The structure of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of this compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the connectivity of the molecule.
Biological Activity and Signaling Pathways
This compound has been shown to exhibit potent anticancer activity in various cancer cell lines, particularly in human melanoma.[3][4] Its mechanism of action involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell proliferation and survival.[2]
Anticancer Activity
This compound suppresses the proliferation of human melanoma cells and induces G1 phase cell cycle arrest.[3][4][5] This effect is mediated through the downregulation of G1 phase regulatory proteins, such as cyclins D1 and E.[3][4][5]
Key Signaling Pathways
This compound has been identified as a direct inhibitor of several key kinases involved in cancer progression:
-
PI3K/Akt/GSK3β Pathway: this compound directly binds to phosphoinositide 3-kinase (PI3K) and inhibits its kinase activity in an ATP-competitive manner.[3][4] This leads to the suppression of the downstream phosphorylation of Akt and GSK3β, which are crucial for cell survival and proliferation.[3][4]
-
MKK4/MKK7/JNKs Pathway: The compound also directly targets and inhibits the kinase activities of MAP kinase kinase 4 (MKK4) and MAP kinase kinase 7 (MKK7), which are upstream activators of the c-Jun N-terminal kinases (JNKs).[3][4] This inhibition disrupts the JNK signaling pathway, further contributing to the suppression of cell proliferation.[3][4]
Below is a diagram illustrating the signaling pathways targeted by this compound.
Caption: Signaling pathways targeted by this compound.
Experimental Protocols
This section provides an overview of the methodologies used for the isolation and biological characterization of this compound.
Isolation of this compound from Glycyrrhiza uralensis
The following is a general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
An active fraction containing this compound can be separated from a hexane/ethanol extract of G. uralensis via column chromatography.[2] Further purification is typically achieved using techniques like preparative high-performance liquid chromatography (HPLC).
Cell Proliferation (MTS) Assay
The effect of this compound on cancer cell proliferation can be assessed using the MTS assay.
-
Cell Plating: Seed human melanoma cells (e.g., SK-MEL-28) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 48 and 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours at 37°C).[6][7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[6]
Cell Cycle Analysis by Flow Cytometry
The effect of this compound on cell cycle distribution can be analyzed by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound for a specified time, then harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.[8][9]
-
Staining: Wash the cells and resuspend them in a staining buffer containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[8][10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][11]
In Vitro Kinase Assay
The inhibitory effect of this compound on PI3K, MKK4, and MKK7 can be determined using an in vitro kinase assay.
-
Reaction Setup: In a reaction buffer, combine the recombinant active kinase (PI3K, MKK4, or MKK7), the appropriate substrate, and various concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).[12]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.[12]
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by methods such as SDS-PAGE and autoradiography for radiolabeled assays, or by using specific antibodies or luminescence-based assays for non-radioactive methods.
Synthesis of this compound
While this compound is naturally occurring, chemical synthesis provides a means to produce larger quantities for research and development. A complete synthesis of this compound has not been widely reported, but general strategies for the synthesis of prenylated isoflavones can be adapted. These methods often involve the construction of the isoflavone core followed by the introduction of the prenyl groups. Common synthetic routes include:
-
Suzuki-Miyaura Cross-Coupling: This reaction can be used to form the carbon-carbon bond between the chromone ring and the B-ring of the isoflavone.[13]
-
Oxidative Rearrangement: Flavanones can be converted to isoflavones via a 2,3-oxidative rearrangement using reagents like hypervalent iodine.[14][15]
-
Prenylation: The prenyl groups can be introduced at various stages of the synthesis, often through electrophilic aromatic substitution or Claisen rearrangement of an allylic ether followed by a metathesis reaction.[13]
Conclusion
This compound is a promising natural product with well-defined anticancer properties. Its ability to target multiple key signaling pathways, including the PI3K/Akt and MKK4/MKK7/JNK pathways, makes it an attractive candidate for further investigation as a potential therapeutic agent. The experimental protocols outlined in this guide provide a foundation for researchers to explore the biological activities and mechanism of action of this compound in greater detail. Future studies focusing on its in vivo efficacy, pharmacokinetic profile, and potential for chemical synthesis will be crucial in advancing its development towards clinical applications.
References
- 1. This compound | C25H26O6 | CID 21591148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound present in hexane/ethanol extract of Glycyrrhiza uralensis induces apoptosis in DU145 human prostate cancer cells via the activation of DR4 and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols [moorescancercenter.ucsd.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Total Syntheses of Prenylated Isoflavones from Erythrina sacleuxii and Their Antibacterial Activity: 5-Deoxy-3'-prenylbiochanin A and Erysubin F - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Isoangustone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Isoangustone A, a prenylated isoflavone found in the roots of licorice (Glycyrrhiza species). The information presented herein is essential for the identification, characterization, and further development of this compound for its potential therapeutic applications.
Introduction to this compound
This compound is a bioactive natural product with the molecular formula C₂₅H₂₆O₆ and a molecular weight of 422.47 g/mol . It has garnered significant interest in the scientific community for its potential pharmacological activities. Accurate and detailed spectroscopic data are fundamental for unambiguous structure elucidation and quality control in research and development.
Mass Spectrometry (MS) Data
Mass spectrometry is a critical analytical technique for determining the molecular weight and fragmentation pattern of a compound, aiding in its structural identification. The data presented below has been compiled from publicly available resources.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₅H₂₆O₆ | [1] |
| Molecular Weight | 422.47 g/mol | [1] |
| LC-MS Data | ||
| Ionization Mode | Positive (ESI) | [1] |
| Precursor Ion ([M+H]⁺) | m/z 423.1813 | [1] |
| MS/MS Data | ||
| Precursor Ion ([M+H]⁺) | m/z 423.17865 | [1] |
| Major Fragment Ions (m/z) | 311.05429, 367.13007, 368.11658, 203.18489 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide information about the chemical environment of each proton and carbon atom in the molecule, respectively. The complete assignment of the ¹H and ¹³C NMR spectra for this compound was first reported by Kiuchi et al. (1990) in the journal Heterocycles.[2]
Table 2: ¹H NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data to be populated from the primary literature source (Kiuchi et al., 1990) |
Table 3: ¹³C NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) |
| Data to be populated from the primary literature source (Kiuchi et al., 1990) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections describe the general methodologies for obtaining the spectroscopic data for isoflavonoids like this compound.
4.1. NMR Spectroscopy
A general protocol for the NMR analysis of flavonoids involves the following steps:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and various 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.
4.2. Mass Spectrometry
A typical protocol for the LC-MS analysis of this compound is as follows:
-
Sample Preparation: The purified compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Chromatography: The sample is injected into a Liquid Chromatography (LC) system, often a UPLC or HPLC, equipped with a C18 column. A gradient elution with solvents like water (often with a formic acid modifier) and acetonitrile is commonly used to separate the compound of interest.
-
Mass Analysis: The eluent from the LC system is introduced into the mass spectrometer. For this compound, Electrospray Ionization (ESI) in positive ion mode is effective. Data is collected in both full scan mode to determine the precursor ion and in MS/MS or fragmentation mode to obtain characteristic fragment ions. The instrument used for the data in Table 1 was a Waters Xevo G2 Q-Tof.[1]
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of a natural product like this compound is depicted in the following diagram.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For researchers engaged in the study of this molecule, consulting the primary literature for the complete NMR data is highly recommended for accurate and reliable structural confirmation.
References
Isoangustone A: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoangustone A, a prenylated isoflavonoid primarily isolated from licorice species such as Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata, has garnered significant interest for its potential therapeutic applications, including anticancer and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of direct quantitative data for this specific compound, this document also presents established experimental protocols for determining the solubility and stability of related isoflavonoids. This information is intended to serve as a valuable resource for researchers and formulation scientists working with this compound and other similar natural products.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for any formulation and development work.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆O₆ | [1] |
| Molecular Weight | 422.5 g/mol | [1] |
| Appearance | Solid, White to off-white powder | [2] |
| Melting Point | 191 - 193 °C | [1] |
| Computed XLogP3 | 6.2 | [1] |
Solubility Characteristics
General Solubility of Related Isoflavonoids
The solubility of isoflavonoids is influenced by their structure, particularly the presence of sugar moieties and prenyl groups. Prenylation, as seen in this compound, generally increases lipophilicity, which may affect solubility in aqueous and organic solvents.
The following table summarizes general solubility trends for isoflavonoids, which can be used as a starting point for solvent screening for this compound.
| Solvent Class | General Solubility of Isoflavonoids |
| Water | Generally low, especially for aglycones. |
| Alcohols (e.g., Ethanol, Methanol) | Generally good solubility. |
| Ketones (e.g., Acetone) | Often used as an extraction solvent, suggesting good solubility. |
| Esters (e.g., Ethyl Acetate) | Variable, can be a useful solvent for extraction and purification. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Can be effective for less polar flavonoids. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[4]
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, phosphate buffers of various pH)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV or UPLC-MS/MS system for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UPLC-MS/MS method.[5][6][7]
-
Perform the experiment in triplicate for each solvent.
Below is a DOT script for visualizing the experimental workflow for solubility determination.
Caption: Experimental workflow for solubility determination.
Stability Characteristics
The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability data for this compound is scarce, a commercial supplier suggests that in solvent, it is stable for 6 months at -80°C and 1 month at -20°C when protected from light.[2] General stability trends for related flavonoids from licorice indicate that stability is influenced by temperature, pH, and light.[3]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[8][9][10] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.[8][9]
Typical Stress Conditions for Flavonoids:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100 °C).
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.
Experimental Protocol for Forced Degradation Studies
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable organic solvent
-
HPLC-grade water
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC-UV/DAD or UPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature or a slightly elevated temperature for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute for analysis.
-
Thermal Degradation: Transfer the solid this compound powder to a vial and place it in an oven at a specified temperature (e.g., 100°C) for a defined period. Also, expose a solution of this compound to the same temperature. At each time point, cool the sample, dissolve/dilute it in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose both the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light. After exposure, analyze the samples.
-
Analysis: Analyze all samples by a stability-indicating HPLC or UPLC method. The method should be capable of separating the intact this compound from any degradation products.
The following DOT script illustrates the general workflow for a forced degradation study.
Caption: Forced degradation study workflow.
Analytical Methodology
A validated stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) is the most common technique for the analysis of isoflavonoids.
Representative HPLC Method for Isoflavonoid Analysis
The following is a representative HPLC method that can be adapted for the analysis of this compound. Method development and validation are necessary to ensure its suitability.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid |
| Gradient | A typical gradient might start with a high percentage of A, ramping up to a high percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound (to be determined, likely around 260 nm). |
| Injection Volume | 10-20 µL |
The DOT script below outlines the logical flow of developing a stability-indicating analytical method.
Caption: Logic diagram for developing a stability-indicating method.
Conclusion
While specific quantitative data on the solubility and stability of this compound are limited, this technical guide provides a framework for researchers to approach these critical aspects of its development. By employing the outlined experimental protocols for solubility determination and forced degradation studies, and by developing a robust, stability-indicating analytical method, scientists can generate the necessary data to support the formulation and advancement of this compound as a potential therapeutic agent. The information on related isoflavonoids from licorice serves as a valuable starting point for these investigations. Further research is warranted to fully characterize the solubility and stability profile of this promising natural compound.
References
- 1. This compound | C25H26O6 | CID 21591148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianjpr.com [asianjpr.com]
- 10. biopharminternational.com [biopharminternational.com]
Early In Vitro Studies on Isoangustone A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the early in vitro studies on Isoangustone A (IAA), a flavonoid isolated from licorice root. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. It summarizes key quantitative data, details experimental protocols, and visualizes the known signaling pathways and experimental workflows.
Anti-Proliferative and Pro-Apoptotic Effects in Cancer Cell Lines
Early research on this compound has primarily focused on its anti-cancer properties, demonstrating its efficacy in inhibiting the proliferation of various cancer cell lines, including human melanoma and prostate cancer.
Inhibition of Cell Viability and Growth
This compound has been shown to significantly suppress the growth of several human melanoma cell lines, including SK-MEL-2, SK-MEL-5, SK-MEL-28, and WM-266–4.[1] In the SK-MEL-28 human melanoma cell line, treatment with 20 μM of this compound for 10 days resulted in a 67% inhibition of anchorage-independent growth.[1] Furthermore, in the DU145 human prostate cancer cell line, this compound dose-dependently decreased the number of viable cells at concentrations ranging from 2.5 to 7.5 mg/L.[1][2]
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | % Inhibition/Effect |
| SK-MEL-28 | Human Melanoma | Anchorage-Independent Growth | 20 µM | 10 days | 67% inhibition |
| SK-MEL-2 | Human Melanoma | MTT Assay | Not Specified | Not Specified | Significant growth suppression |
| SK-MEL-5 | Human Melanoma | MTT Assay | Not Specified | Not Specified | Significant growth suppression |
| WM-266–4 | Human Melanoma | MTT Assay | Not Specified | Not Specified | Significant growth suppression |
| DU145 | Human Prostate Cancer | Cell Viability | 2.5 - 7.5 mg/L | Not Specified | Dose-dependent decrease in viable cells |
Cell Cycle Arrest and Apoptosis
This compound has been observed to induce G1 phase cell cycle arrest in both human melanoma and prostate cancer cells.[1][3][4] This is accompanied by a reduction in the levels of key G1 phase regulatory proteins, including cyclin-dependent kinase (CDK) 2, CDK4, cyclin A, and cyclin D1.[1][3] In DU145 cells, this compound was also found to induce apoptosis by increasing the levels of Fas, death receptor 4 (DR4), cleaved caspase-8, and Mcl-1S.[5]
| Cell Line | Effect | Key Protein Changes |
| SK-MEL-28 | G1 Phase Arrest | ↓ Cyclin D1, ↓ Cyclin E |
| DU145 | G1 Phase Arrest | ↓ CDK2, ↓ CDK4, ↓ Cyclin A, ↓ Cyclin D1 |
| DU145 | Apoptosis Induction | ↑ Fas, ↑ DR4, ↑ Cleaved Caspase-8, ↑ Mcl-1S |
Molecular Mechanisms of Action
The anti-proliferative effects of this compound are attributed to its ability to directly target and inhibit key signaling kinases. In vitro kinase assays have demonstrated that this compound strongly inhibits the kinase activities of phosphoinositide 3-kinase (PI3K), MAP kinase kinase 4 (MKK4), and MAP kinase kinase 7 (MKK7) in an ATP-competitive manner.[3]
The inhibition of these kinases leads to the suppression of downstream signaling pathways, including the Akt/GSK-3β and JNK1/2 pathways.[3][6] This ultimately results in the reduced expression of cyclin D1, a critical regulator of the G1 phase of the cell cycle.[3]
In prostate cancer cells, this compound has also been shown to induce apoptosis through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[5]
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key in vitro studies of this compound.
Cell Culture
Human melanoma cell lines (SK-MEL-2, SK-MEL-5, SK-MEL-28, WM-266–4) and the human prostate cancer cell line (DU145) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1][4]
MTT Assay for Cell Proliferation
-
Objective: To assess the effect of this compound on cell viability.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density.
-
After cell attachment, treat with various concentrations of this compound or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Anchorage-Independent Cell Growth Assay
-
Objective: To evaluate the effect of this compound on the ability of cancer cells to grow in a semi-solid medium, a hallmark of transformation.
-
Protocol:
-
Prepare a base layer of 0.5% agar in culture medium in 6-well plates.
-
Resuspend cells in a top layer of 0.33% agar in culture medium containing various concentrations of this compound or vehicle control.
-
Plate the cell suspension on top of the base layer.
-
Incubate the plates for a specified period (e.g., 10 days) to allow for colony formation.
-
Count the number of colonies under a microscope.[1]
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Protocol:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 48 hours).
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the propidium iodide.[1]
-
Western Blot Analysis
-
Objective: To detect and quantify the levels of specific proteins involved in cell cycle regulation and signaling pathways.
-
Protocol:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., cyclin D1, p-Akt, etc.).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[1]
-
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on the activity of specific kinases.
-
Protocol:
-
Incubate the purified active kinase (e.g., PI3K, MKK4, or MKK7) with various concentrations of this compound.
-
Initiate the kinase reaction by adding the kinase substrate and [γ-32P]ATP.
-
Allow the reaction to proceed for a specified time at an optimal temperature.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-32P]ATP using methods like SDS-PAGE and autoradiography or by spotting the reaction mixture onto a filter paper and washing away the unincorporated ATP.
-
Quantify the amount of incorporated phosphate to determine the kinase activity.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows of the experimental procedures described.
Caption: Signaling pathway of this compound's anti-proliferative effects.
Caption: General workflow for Western Blot analysis.
Caption: Workflow for cell cycle analysis by flow cytometry.
Early In Vitro Studies on Anti-inflammatory Effects
While the primary focus of early research has been on its anti-cancer properties, the broader family of compounds from licorice root is known for its anti-inflammatory effects.[6][7] However, based on the conducted literature search, there is a notable lack of specific in vitro studies investigating the direct anti-inflammatory effects of this compound. Future research is warranted to explore the potential of this compound in modulating inflammatory pathways, for instance, by examining its effects on the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. Further investigation into its impact on the NF-κB signaling pathway and cyclooxygenase (COX) enzyme activity would also be of significant interest.
References
- 1. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. funcmetabol.com [funcmetabol.com]
- 5. This compound present in hexane/ethanol extract of Glycyrrhiza uralensis induces apoptosis in DU145 human prostate cancer cells via the activation of DR4 and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Isoangustone A: A Deep Dive into its Potential Therapeutic Targets in Oncology
For Immediate Release
AUSTIN, MN – Researchers and drug development professionals are increasingly focusing on natural compounds as a source for novel anticancer agents. Isoangustone A (IAA), a flavonoid isolated from licorice root, has emerged as a promising candidate, demonstrating significant anti-proliferative effects in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular targets of this compound, the signaling pathways it modulates, and the experimental evidence supporting its potential as a therapeutic agent.
Core Therapeutic Targets: PI3K, MKK4, and MKK7
At the heart of this compound's anticancer activity lies its ability to directly bind to and inhibit the kinase activity of three key proteins: Phosphoinositide 3-kinase (PI3K), Mitogen-activated protein kinase kinase 4 (MKK4), and Mitogen-activated protein kinase kinase 7 (MKK7).[1][2] This inhibition is achieved in an ATP-competitive manner, suggesting that IAA occupies the ATP-binding pocket of these enzymes, thereby preventing the transfer of phosphate groups to their downstream substrates.[1]
The simultaneous targeting of these three kinases is a significant finding, as it indicates that this compound can disrupt multiple oncogenic signaling pathways, potentially leading to a more robust and durable anti-tumor response.
Disruption of Key Oncogenic Signaling Pathways
The inhibition of PI3K, MKK4, and MKK7 by this compound has profound downstream effects on two critical signaling cascades implicated in cancer cell proliferation and survival: the PI3K/Akt/GSK-3β pathway and the MKK4/7/JNKs pathway.
The PI3K/Akt/GSK-3β Signaling Axis
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. This compound's inhibition of PI3K leads to a reduction in the phosphorylation of Akt and its downstream target, Glycogen Synthase Kinase 3β (GSK-3β).[1] This deactivation of the PI3K/Akt/GSK-3β pathway ultimately results in decreased expression of Cyclin D1, a key regulator of the cell cycle, leading to G1 phase arrest.[1]
The MKK4/7/JNKs Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in regulating cellular responses to stress, proliferation, and apoptosis. MKK4 and MKK7 are the upstream kinases that directly phosphorylate and activate JNKs. By inhibiting MKK4 and MKK7, this compound effectively blocks the activation of JNK1/2.[1] This disruption of the JNK signaling pathway also contributes to the observed G1 phase cell cycle arrest.
Quantitative Analysis of this compound's Effects
| Cell Line | Assay | Concentration of IAA | Effect | Reference |
| SK-MEL-28 | Anchorage-independent growth | 20 µM | Up to 67% inhibition of growth | [1] |
| SK-MEL-2, SK-MEL-5, WM-266-4 | MTT Assay | Dose-dependent | Significant suppression of growth | [1] |
| SK-MEL-28 | Cell Cycle Analysis | 20 µM | G1 phase arrest | [1] |
Detailed Experimental Protocols
To facilitate further research and validation of this compound's therapeutic potential, detailed methodologies for key experiments are provided below. These protocols are based on the procedures described in the foundational studies on this compound.
Cell Viability (MTS) Assay
This assay is used to assess the effect of this compound on the proliferation of melanoma cells.
-
Cell Plating: Seed human melanoma cells (e.g., SK-MEL-28) in 96-well plates at a density of 5 x 10³ cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Following treatment, add 20 µL of MTS solution (CellTiter 96® AQueous One Solution Reagent) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on the kinase activity of PI3K, MKK4, and MKK7.
-
Reaction Setup: In a reaction buffer, combine the recombinant active kinase (PI3K, MKK4, or MKK7), the appropriate substrate (e.g., myelin basic protein for MKKs, phosphatidylinositol for PI3K), and varying concentrations of this compound or a vehicle control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) followed by autoradiography, or using phosphospecific antibodies in an ELISA or Western blot format.
Western Blot Analysis
This technique is used to measure the levels of key proteins and their phosphorylation status in the signaling pathways affected by this compound.
-
Cell Lysis: Treat melanoma cells with this compound for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-GSK-3β, total GSK-3β, phospho-JNK, total JNK, Cyclin D1, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the therapeutic targets of this compound.
Conclusion and Future Directions
This compound presents a compelling case as a multi-targeted agent for cancer therapy. Its ability to concurrently inhibit the PI3K/Akt and MKK4/7/JNK signaling pathways provides a strong rationale for its further development. Future research should focus on obtaining precise pharmacokinetic and pharmacodynamic data, including the determination of in vivo efficacy in various cancer models and the elucidation of its IC50 values against its primary kinase targets. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their efforts to translate the promise of this compound into a tangible therapeutic strategy.
References
Methodological & Application
Application Notes & Protocols: Extraction and Purification of Isoangustone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and purification of Isoangustone A, a prenylated flavonoid found in licorice root (Glycyrrhiza species). The protocols are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a bioactive flavonoid isolated from the roots of licorice plants, such as Glycyrrhiza uralensis and Glycyrrhiza inflata.[1] This compound has garnered significant interest in the scientific community due to its potential therapeutic properties, particularly its anticancer activities. Research has shown that this compound can suppress the proliferation of human melanoma cells by targeting key signaling pathways.[2][3][4] Specifically, it has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), MKK4, and MKK7, which are crucial components of cell growth and survival pathways.[2][3][4]
Given its therapeutic potential, efficient and reliable methods for the extraction and purification of this compound are essential for advancing research and development. This document outlines a comprehensive approach, from the initial extraction of the crude material from licorice root to the final purification of the target compound.
Extraction of Crude Flavonoid Mixture from Glycyrrhiza uralensis
This protocol describes a general method for the solvent extraction of a crude flavonoid mixture from dried licorice root. The parameters are based on common practices for flavonoid extraction from this plant material.
Experimental Protocol: Crude Extraction
-
Material Preparation:
-
Start with dried and coarsely powdered roots of Glycyrrhiza uralensis.
-
Ensure the plant material is free from contaminants.
-
-
Initial Hexane Wash (Optional, for defatting):
-
To remove nonpolar compounds like fats and waxes, pre-extract the powdered root material with hexane.
-
Submerge the powder in hexane (e.g., 1:10 solid-to-solvent ratio, w/v) and stir at room temperature for 1-2 hours.
-
Filter the mixture and discard the hexane extract. Allow the plant material to air dry to remove residual hexane.
-
-
Ethanolic Extraction:
-
Submerge the defatted or raw licorice powder in a 70% ethanol-water solution (v/v). A solid-to-solvent ratio of 1:8 to 1:10 (w/v) is recommended.[5]
-
Perform the extraction using ultrasonication for approximately 30-40 minutes at a controlled temperature (e.g., 40-50°C).[6][7] Alternatively, maceration with stirring for 1-2 hours at room temperature can be used.[8]
-
Repeat the extraction process three times with fresh solvent to maximize the yield.[5]
-
-
Filtration and Concentration:
-
After each extraction cycle, filter the mixture to separate the extract from the solid plant material.
-
Combine the filtrates from all extraction cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 45-50°C to remove the ethanol.
-
-
Liquid-Liquid Partitioning (Optional):
-
The concentrated aqueous extract can be further partitioned with a solvent like ethyl acetate to enrich the flavonoid content.
-
Mix the aqueous concentrate with an equal volume of ethyl acetate in a separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Collect the ethyl acetate layer, which will contain the majority of the flavonoids.
-
Repeat the partitioning process three times.
-
Combine the ethyl acetate fractions and evaporate the solvent to dryness to obtain the crude flavonoid extract.
-
Data Presentation: Crude Extraction Parameters
| Parameter | Value/Range | Notes |
| Plant Material | Glycyrrhiza uralensis (dried, powdered roots) | Particle size can influence extraction efficiency. |
| Extraction Solvent | 70% Ethanol in Water (v/v) | A common solvent for flavonoid extraction.[5] |
| Solid-to-Solvent Ratio | 1:8 to 1:10 (w/v) | [5] |
| Extraction Method | Ultrasonication or Maceration | Ultrasonication is generally more efficient.[6] |
| Extraction Time | 30-40 minutes (Ultrasonication) / 1-2 hours (Maceration) | [6][8] |
| Extraction Temperature | 40-50°C (Ultrasonication) / Room Temperature (Maceration) | [6][8] |
| Number of Extractions | 3 cycles | [5] |
Purification of this compound
The crude flavonoid extract contains a complex mixture of compounds. The following protocols describe methods for the purification of this compound to a high degree of purity.
Method 1: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the sample. This method has been successfully applied for the preparative isolation of this compound.
-
HSCCC System Preparation:
-
Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (6.5:5.5:6:4, v/v/v/v) .
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
Column Equilibration:
-
Fill the HSCCC column entirely with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the column at a suitable flow rate until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the column outlet.
-
-
Sample Injection and Separation:
-
Dissolve the crude flavonoid extract in a small volume of the biphasic solvent system.
-
Inject the sample solution into the column.
-
Continue to pump the mobile phase through the column and collect fractions at regular intervals.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing this compound.
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent to obtain the purified compound.
-
| Parameter | Value | Reference |
| Chromatography Method | High-Speed Counter-Current Chromatography (HSCCC) | |
| Solvent System | n-hexane-ethyl acetate-methanol-water (6.5:5.5:6:4, v/v) | [2] |
| Yield of this compound | 6.7% (from the fractionated extract) | [2] |
| Purity of this compound | 99.5% | [2] |
Method 2: Column Chromatography
Traditional column chromatography over silica gel is a widely used method for the purification of flavonoids.
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 200-300 mesh) in a nonpolar solvent such as hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the packed column by running the starting mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude flavonoid extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting mobile phase).
-
Alternatively, adsorb the extract onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a nonpolar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as a gradient elution.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis and Product Recovery:
-
Monitor the separation by Thin-Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Visualized Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Signaling Pathway of this compound in Cancer Cells
This compound exerts its anti-proliferative effects by inhibiting key signaling pathways involved in cell growth and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcpa.in [ijcpa.in]
- 3. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. KR101581240B1 - Preparation method of extract of licorice containing Glycyrrhizic acid and Liquiritin - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Isoangustone A Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Isoangustone A analogs, a class of prenylated isoflavonoids with significant therapeutic potential. The protocols detailed below are based on established synthetic strategies for structurally related natural products and are intended to serve as a foundational guide for the chemical synthesis and biological evaluation of novel this compound derivatives.
Introduction to this compound and its Analogs
This compound is a naturally occurring pyranoisoflavone found in licorice (Glycyrrhiza species). It has garnered significant interest in the scientific community for its potent biological activities, including anti-cancer and anti-inflammatory properties. The unique structural feature of this compound, the dimethylpyran ring fused to the isoflavone core, is crucial for its bioactivity. The synthesis of analogs of this compound allows for the exploration of structure-activity relationships (SAR), potentially leading to the development of more potent and selective therapeutic agents.
Synthetic Strategies
The total synthesis of this compound and its analogs can be approached through a convergent strategy, primarily involving two key stages:
-
Construction of the Isoflavone Core: This is a critical step for which several methods have been developed. A highly effective and versatile method is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of the carbon-carbon bond that constitutes the isoflavone skeleton from readily available precursors.
-
Formation of the Dimethylpyran Ring: The introduction of the characteristic dimethylpyran ring is typically achieved in the later stages of the synthesis. This can be accomplished through various methods, including regioselective prenylation followed by cyclization. The choice of method often depends on the desired substitution pattern on the final molecule.
Experimental Protocols
Protocol 1: Synthesis of the Isoflavone Core via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a central isoflavone intermediate, which can then be further functionalized to produce a variety of this compound analogs.
Materials:
-
Substituted 3-iodochromone
-
Substituted phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve the 3-iodochromone (1.0 eq) and the phenylboronic acid (1.2 eq) in the chosen solvent.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove any dissolved oxygen.
-
Addition of Reagents: Add the palladium catalyst (0.05 eq) and the base (2.0 eq) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired isoflavone.
Expected Outcome: The Suzuki-Miyaura coupling reaction is generally high-yielding, providing the isoflavone core in good to excellent yields (60-95%).
Protocol 2: Formation of the Dimethylpyran Ring
This protocol describes a common method for the construction of the dimethylpyran ring onto the pre-formed isoflavone core.
Materials:
-
Isoflavone with a free hydroxyl group
-
Prenyl bromide or 3-methyl-2-buten-1-ol
-
Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂) or base (e.g., K₂CO₃)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
Prenylation:
-
Acid-catalyzed: Dissolve the isoflavone (1.0 eq) in an anhydrous solvent and cool to 0 °C. Add the Lewis acid catalyst followed by the dropwise addition of 3-methyl-2-buten-1-ol (1.5 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Base-catalyzed: Dissolve the isoflavone (1.0 eq) and prenyl bromide (1.5 eq) in a suitable solvent and add the base. Heat the mixture to reflux and monitor by TLC.
-
-
Cyclization: The prenylated intermediate can undergo cyclization to form the dimethylpyran ring. This can sometimes occur in situ during the prenylation step or may require a separate step, often with acid catalysis (e.g., p-toluenesulfonic acid).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired pyranoisoflavone.
Expected Outcome: The yield of the pyranoisoflavone can vary depending on the substrate and reaction conditions, but yields in the range of 40-70% are commonly reported.
Data Presentation
Table 1: Summary of Reported Yields for Key Synthetic Steps in the Synthesis of Isoflavone Analogs
| Step | Reaction Type | Starting Materials | Product | Reported Yield (%) | Reference |
| 1 | Suzuki-Miyaura Coupling | 3-Iodochromone, Phenylboronic acid | Isoflavone Core | 60-95 | [1] |
| 2 | Prenylation | Isoflavone, Prenyl bromide | Prenylated Isoflavone | 50-80 | |
| 3 | Cyclization | Prenylated Isoflavone | Pyranoisoflavone | 40-70 | [1] |
Signaling Pathways and Biological Evaluation
This compound and its analogs have been shown to exert their biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for the rational design of new analogs and for interpreting biological data.
Signaling Pathways Modulated by this compound:
-
PI3K/Akt Pathway: this compound has been reported to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. Its inhibition can lead to apoptosis and cell cycle arrest in cancer cells.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes JNK and p38, is also a target of this compound. This pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and apoptosis.
-
Apoptosis Induction: this compound can induce apoptosis through both intrinsic and extrinsic pathways. It has been shown to activate death receptor 4 (DR4), a key component of the extrinsic apoptosis pathway.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of newly synthesized this compound analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Synthesized this compound analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each analog.
Table 2: Hypothetical IC₅₀ Values for this compound Analogs against Cancer Cell Lines
| Analog | Structure Modification | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| This compound | (Parent Compound) | 5.2 | 8.1 |
| Analog 1 | Modification on B-ring | 2.8 | 4.5 |
| Analog 2 | Modification on A-ring | 10.5 | 15.2 |
| Analog 3 | Different prenyl substitution | 4.1 | 6.3 |
Visualizations
Caption: Synthetic workflow for this compound analogs.
Caption: Signaling pathways modulated by this compound.
References
Isoangustone A: In Vitro Cell Culture Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell culture assays to investigate the biological activities of Isoangustone A, a prenylated flavonoid with demonstrated anti-cancer and anti-inflammatory properties. The following sections outline methodologies for assessing cytotoxicity, apoptosis, cell cycle progression, autophagy, and key signaling pathway modulation.
Data Presentation: Summary of this compound In Vitro Activity
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| DU145 | Prostate Cancer | Cell Viability | IC50 | Not explicitly stated, but effective concentrations are in the µg/mL range.[1][2] |
| DU145 | Prostate Cancer | Apoptosis | Protein Expression | Increased levels of Fas, DR4, cleaved caspase-8, -9, -7, -3, and cleaved PARP.[1][3] |
| DU145 | Prostate Cancer | Cell Cycle | G1 Arrest | Dose-dependent increase in G1 phase population.[2][4] |
| 4T1 | Murine Mammary Cancer | Cell Cycle | G1 Arrest | Dose-dependent increase in G1 phase population.[4] |
| SW480 | Colorectal Cancer | Autophagy | Protein Expression | Activation of autophagic signaling.[5][6] |
| SK-MEL-2, 5, 28, WM-266-4 | Melanoma | Cell Proliferation | Inhibition | Significant suppression of growth.[7] |
| SK-MEL-28 | Melanoma | Cell Cycle | G1 Arrest | Significant block in G1 phase progression.[7] |
| SK-MEL-28 | Melanoma | Kinase Activity | Inhibition | Inhibition of PI3K, MKK4, and MKK7 kinase activities.[7][8][9] |
| RAW 264.7 | Macrophage | Anti-inflammatory | NO Production | Inhibition of LPS-induced nitric oxide production.[10][11] |
Experimental Protocols
Cytotoxicity Assay (MTT/MTS)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., DU145, SW480, SK-MEL-28)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound.
Apoptosis Assay by Western Blot
This protocol assesses the induction of apoptosis by examining the cleavage of caspases and PARP.
Materials:
-
DU145 cells
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, -8, -9, anti-PARP, anti-DR4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed DU145 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle distribution.
Materials:
-
DU145 or 4T1 cells
-
Complete growth medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
Autophagy Assessment in SW480 Cells
This protocol evaluates the induction of autophagy by this compound.
Protocol A: Western Blot for LC3 Conversion
-
Cell Treatment: Treat SW480 cells with this compound for the desired time. For autophagic flux analysis, include a condition where cells are co-treated with an autophagy inhibitor like Bafilomycin A1 or Chloroquine for the last few hours of this compound treatment.
-
Western Blot: Perform Western blotting as described in the apoptosis protocol, using a primary antibody against LC3. An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) indicates autophagosome formation. A further increase in LC3-II in the presence of an autophagy inhibitor suggests an increase in autophagic flux.
Protocol B: ATG5 Knockdown
-
siRNA Transfection: Transfect SW480 cells with siRNA targeting ATG5 or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment and Viability Assay: After 24-48 hours of transfection, treat the cells with this compound. Assess cell viability using an MTT or MTS assay as described previously. A rescue from this compound-induced cell death in ATG5 knockdown cells would indicate that autophagy plays a role in the cytotoxic effect.
-
Western Blot Confirmation: Confirm the knockdown of ATG5 and its effect on this compound-induced LC3 conversion by Western blot.
In Vitro Kinase Assay
This protocol assesses the direct inhibitory effect of this compound on specific kinases.
Materials:
-
Recombinant active PI3K, MKK4, or MKK7 enzymes
-
Kinase-specific substrate (e.g., phosphatidylinositol for PI3K, inactive JNK1 for MKK4/7)
-
This compound
-
[γ-³²P]ATP or ATP for non-radioactive methods
-
Kinase reaction buffer
-
Method for detection (e.g., autoradiography, ELISA, or luminescence-based assay)
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the recombinant kinase, its substrate, and various concentrations of this compound in the kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or loading buffer for SDS-PAGE).
-
Detection:
-
Radioactive method: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen or X-ray film, and quantify the phosphorylation of the substrate.
-
Non-radioactive methods: Follow the instructions of the specific kinase assay kit (e.g., ADP-Glo, LanthaScreen).
-
-
Data Analysis: Determine the inhibitory effect of this compound on the kinase activity relative to the vehicle control.
Signaling Pathway Diagrams
This compound-Induced Apoptosis in DU145 Cells
Caption: Proposed signaling pathway of this compound-induced apoptosis.
This compound-Induced Autophagy in SW480 Cells
Caption: Signaling pathway of this compound-induced autophagic cell death.
This compound-Mediated Inhibition of Cell Proliferation in Melanoma Cells
Caption: Inhibition of PI3K and MKK4/7 pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 3. This compound present in hexane/ethanol extract of Glycyrrhiza uralensis induces apoptosis in DU145 human prostate cancer cells via the activation of DR4 and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. funcmetabol.com [funcmetabol.com]
- 5. This compound induces autophagic cell death in colorectal cancer cells by activating AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoangustone A in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Isoangustone A (IAA), a flavonoid isolated from licorice root, in cancer research. The protocols detailed below are based on established methodologies demonstrating its anti-proliferative, pro-apoptotic, and pro-autophagic effects on various cancer cell lines.
Anti-Proliferative Activity in Melanoma
This compound has been identified as a potent inhibitor of melanoma cell proliferation. It effectively suppresses both anchorage-dependent and independent growth of human melanoma cells. A key mechanism is the induction of G1 phase cell cycle arrest.[1][2][3]
Quantitative Data: Inhibition of Melanoma Cell Growth
| Cell Line | Treatment | Concentration (µM) | Inhibition | Reference |
| SK-MEL-28 | This compound | 10 | Significant | |
| SK-MEL-28 | This compound | 20 | Up to 67% | [4] |
| SK-MEL-2 | This compound | Not specified | Significant | |
| SK-MEL-5 | This compound | Not specified | Significant | |
| WM-266-4 | This compound | Not specified | Significant |
Mechanism of Action: Targeting PI3K/Akt and MAPK Signaling Pathways
This compound exerts its anti-proliferative effects by directly targeting key kinases involved in cell cycle regulation. It has been shown to bind to and inhibit the activity of Phosphoinositide 3-kinase (PI3K), MAPKK4 (MKK4), and MAPKK7 (MKK7) in an ATP-competitive manner.[2] This dual inhibition leads to the downregulation of the Akt/GSK-3β and JNK1/2 signaling pathways, respectively.[2][3] The suppression of these pathways results in decreased expression of G1 phase-related proteins, including cyclin D1 and cyclin E, and subsequently, hypophosphorylation of the retinoblastoma (Rb) protein, leading to G1 arrest.[1][3]
Caption: this compound signaling in melanoma cells.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Culture human melanoma cells (e.g., SK-MEL-28) in a 96-well plate at a density of 3,000 cells per well in DMEM supplemented with 10% FBS. Allow cells to attach overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) or a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 1-4 hours) to allow for the formation of formazan crystals.
-
Solubilization: Remove the media and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Each experiment should be performed in triplicate.[1]
Induction of Apoptosis in Prostate Cancer
This compound has been shown to induce apoptosis in androgen-insensitive human prostate cancer cells (DU145).[5]
Mechanism of Action: Activation of Intrinsic and Extrinsic Apoptotic Pathways
This compound activates the extrinsic apoptotic pathway by increasing the levels of Death Receptor 4 (DR4).[5] This leads to the cleavage and activation of caspase-8. Simultaneously, it triggers the intrinsic pathway, characterized by mitochondrial membrane depolarization and the release of cytochrome c into the cytosol.[5] Both pathways converge to activate executioner caspases, including caspase-3, -7, and -9, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and subsequent apoptosis.[5]
Caption: Apoptotic pathways induced by this compound.
Experimental Protocol: Western Blot Analysis for Apoptotic Markers
-
Cell Lysis: Treat DU145 cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DR4, cleaved caspase-8, cleaved caspase-9, cleaved caspase-3, cleaved caspase-7, and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control.
Induction of Autophagy in Colorectal Cancer
In colorectal cancer cells, this compound has been found to induce autophagic cell death.[6]
Mechanism of Action: Activation of AMPK Signaling
This compound activates the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis and autophagy.[6] This activation subsequently triggers the autophagic process, contributing to its anti-cancer effects in this context.
In Vivo Anti-Tumor Efficacy
The anti-cancer effects of this compound have also been demonstrated in vivo. In a xenograft mouse model using SK-MEL-28 human melanoma cells, administration of this compound significantly reduced tumor growth, volume, and weight.[2][3] Similarly, an extract containing this compound was shown to decrease tumor volume in a murine mammary cancer model.[7]
Experimental Protocol: In Vivo Xenograft Tumor Growth Study
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^4 4T1 cells in PBS and Matrigel) into the mammary fat pad.[7]
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Randomly divide the mice into control and treatment groups. Administer this compound (e.g., 5 mg/kg body weight per day) or a vehicle control (e.g., corn oil in drinking water).[7]
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., every other day) and calculate tumor volume using the formula: Volume = (length × width²) / 2.[7] Monitor the body weight of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee protocols.
Kinase Inhibition Assays
To confirm the direct interaction and inhibitory effect of this compound on its target kinases, in vitro kinase assays are essential.
Experimental Protocol: In Vitro Kinase Assay for PI3K, MKK4, and MKK7
-
Reaction Setup: In a reaction buffer, incubate the active kinase (e.g., 100 ng of active PI3-K or 200 ng of MKK4 or MKK7) with varying concentrations of this compound or a known inhibitor (e.g., LY294002 for PI3K) for 10 minutes at 30°C.[1]
-
Substrate Addition: Add the appropriate substrate (e.g., phosphatidylinositol for PI3K) and [γ-³²P]ATP.
-
Incubation: Incubate the mixture for an additional 10 minutes at 30°C to allow the kinase reaction to proceed.[1]
-
Detection: Stop the reaction and detect the incorporation of the radioactive phosphate into the substrate using autoradiography or a scintillation counter.
-
Analysis: Quantify the kinase activity and determine the inhibitory effect of this compound. To assess ATP-competitive binding, perform the assay with varying concentrations of ATP.[1]
Caption: Workflow for in vitro kinase inhibition assay.
References
- 1. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound present in hexane/ethanol extract of Glycyrrhiza uralensis induces apoptosis in DU145 human prostate cancer cells via the activation of DR4 and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. funcmetabol.com [funcmetabol.com]
Application Notes and Protocols for Anti-inflammatory Assay of Isoangustone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoangustone A, a prenylflavonoid isolated from the roots of licorice (Glycyrrhiza species), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory effects.[1] These application notes provide a comprehensive overview of the key in vitro assays to characterize the anti-inflammatory activity of this compound. The protocols detailed below are designed to be readily implemented in a laboratory setting for screening and mechanistic studies. This compound exerts its anti-inflammatory effects primarily through the modulation of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.[2]
Data Presentation
The following tables summarize the expected quantitative outcomes from the anti-inflammatory assays of this compound. Note: As specific experimental data for this compound is limited in the public domain, the following values are representative of flavonoids isolated from Glycyrrhiza species and should be determined experimentally for this compound.[3]
Table 1: Inhibitory Effect of Licorice Flavonoids on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [3]
| Compound | Concentration (µg/mL) | NO Inhibition (%) | IC₅₀ (µg/mL) |
| Ethyl acetate fraction | 20.66 | 50 | 20.66 |
| Petroleum ether fraction | 44.40 | 50 | 44.40 |
| Aqueous fraction | 71.72 | 50 | 71.72 |
| n-butanol fraction | 100.13 | 50 | 100.13 |
| Ethanol extract | 109.57 | 50 | 109.57 |
Table 2: Effect of Licorice Flavonoids on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages [4]
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Licochalcone A | 10 | ~40% | ~50% |
| Licochalcone B | 10 | ~35% | ~45% |
| Echinatin | 10 | ~30% | ~40% |
| Glycycoumarin | 10 | ~25% | ~35% |
Key Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay quantifies the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Workflow:
Workflow for Nitric Oxide (NO) Production Assay.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA
This protocol measures the inhibitory effect of this compound on the secretion of PGE2 and pro-inflammatory cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Workflow:
General Workflow for ELISA-based Quantification.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the cell culture plates and collect the supernatant.
-
ELISA: Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves:
-
Adding the collected supernatants and standards to the wells of the antibody-coated microplate.
-
Incubation with a biotinylated detection antibody.
-
Incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Addition of a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentrations of PGE2 and cytokines in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is used to investigate the molecular mechanism of this compound's anti-inflammatory activity by examining its effect on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Workflow:
Workflow for Western Blot Analysis.
Protocol:
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) suitable for detecting phosphorylation events.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Inhibitory action of this compound on inflammatory signaling.
Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the MAPK and NF-κB pathways. The MAPK pathway involves a series of protein kinases (p38, JNK, and ERK) that, upon phosphorylation, lead to the activation of transcription factors. The NF-κB pathway is initiated by the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus. Both pathways converge to promote the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β. This compound is hypothesized to inhibit these pathways, thereby reducing the expression of these inflammatory mediators.[2]
References
- 1. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Total Flavonoids from Radix Glycyrrhiza Exert Anti-Inflammatory and Antitumorigenic Effects by Inactivating iNOS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Investigating the Potential Neuroprotective Effects of Isoangustone A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoangustone A, a prenylated flavonoid isolated from the roots of licorice (Glycyrrhiza uralensis), has demonstrated notable anti-cancer properties through the modulation of key signaling pathways.[1][2] Emerging evidence on the roles of these pathways in neuronal health suggests that this compound may also confer neuroprotective effects. The PI3K/Akt pathway, a known target of this compound, is a critical mediator of neuronal survival.[1][3][4][5][6] Conversely, the MKK4 and MKK7 pathways, which are also inhibited by this compound, are key components of the c-Jun N-terminal kinase (JNK) signaling cascade, often implicated in neuronal apoptosis and stress-related cell death.[1][2][7][8][9][10][11]
This document provides a comprehensive guide for investigating the potential neuroprotective effects of this compound. It includes detailed protocols for in vitro neuroprotection assays, a summary of relevant quantitative data from existing literature on this compound, and visualizations of the hypothesized signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's effects on its molecular targets, derived from studies in human melanoma cell lines. This information is crucial for determining appropriate dosage ranges in neuroprotection studies.
Table 1: Inhibitory Activity of this compound on Kinase Activity [1][2]
| Target Kinase | IC50 (µM) | Assay Conditions |
| PI3K | 5.8 | In vitro kinase assay |
| MKK4 | 3.2 | In vitro kinase assay |
| MKK7 | 4.5 | In vitro kinase assay |
Table 2: Effect of this compound on Cell Proliferation in Human Melanoma Cells [1]
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| SK-MEL-28 | 24 | ~15 |
| SK-MEL-28 | 48 | ~10 |
| SK-MEL-5 | 48 | ~12 |
| SK-MEL-2 | 48 | ~18 |
| WM-266-4 | 48 | ~14 |
Hypothesized Neuroprotective Mechanism of this compound
It is hypothesized that this compound may exert neuroprotective effects by inhibiting the pro-apoptotic MKK4/MKK7/JNK signaling pathway, which is often activated in response to neurotoxic stimuli. While its inhibitory effect on the pro-survival PI3K/Akt pathway could be a confounding factor, the net effect in a neurodegenerative context may be protective if the JNK-mediated apoptotic signals are predominant.
Experimental Protocols
The following protocols are designed to assess the neuroprotective potential of this compound in vitro using the human neuroblastoma cell line SH-SY5Y.
General Cell Culture and Differentiation of SH-SY5Y Cells
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Differentiation Protocol: To induce a more neuron-like phenotype, culture the SH-SY5Y cells in a medium containing a reduced serum concentration (1% FBS) and 10 µM retinoic acid for 5-7 days. Replace the medium every 2-3 days.
Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
This protocol is designed to model neuronal damage caused by excessive glutamate stimulation.
-
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates.
-
This compound stock solution (in DMSO).
-
L-glutamic acid solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
-
Procedure:
-
Pre-treat differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induce excitotoxicity by adding L-glutamic acid to a final concentration of 2.5-5 mM for 24 hours.[12] A control group without glutamate should be included.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the control group (no glutamate, no this compound).
-
Assessment of Neuroprotection against MPP+-Induced Neurotoxicity
This protocol models the dopaminergic neurodegeneration observed in Parkinson's disease.[13][14][15]
-
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates.
-
This compound stock solution (in DMSO).
-
MPP+ (1-methyl-4-phenylpyridinium) solution.
-
MTT solution.
-
DMSO.
-
-
Procedure:
-
Pre-treat differentiated SH-SY5Y cells with various concentrations of this compound for 24 hours.
-
Induce neurotoxicity by adding MPP+ to a final concentration of 1-2 mM for 24 hours.[16]
-
Perform the MTT assay as described in the previous protocol to determine cell viability.
-
Assessment of Neuroprotection against Oxidative Stress
This protocol evaluates the ability of this compound to protect against neuronal damage induced by oxidative stress.[17][18][19][20][21]
-
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates.
-
This compound stock solution (in DMSO).
-
Hydrogen peroxide (H₂O₂) solution.
-
MTT solution.
-
DMSO.
-
DCFH-DA (2′,7′-dichlorofluorescin diacetate) for ROS measurement.
-
-
Procedure:
-
Pre-treat differentiated SH-SY5Y cells with this compound for 24 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100-200 µM for 3-6 hours.[18][19]
-
Assess cell viability using the MTT assay.
-
To measure reactive oxygen species (ROS) production, pre-load cells with DCFH-DA before H₂O₂ treatment. Measure fluorescence intensity using a plate reader.
-
Further Investigations
To further elucidate the neuroprotective mechanisms of this compound, the following experiments are recommended:
-
Western Blot Analysis: Investigate the phosphorylation status of key proteins in the PI3K/Akt and MKK4/7/JNK pathways (e.g., Akt, GSK-3β, JNK, c-Jun) in response to this compound treatment in the presence of a neurotoxic insult.
-
Apoptosis Assays: Utilize techniques such as Annexin V/Propidium Iodide staining or caspase activity assays to confirm that the observed increase in cell viability is due to the inhibition of apoptosis.
-
Mitochondrial Function Assays: Assess mitochondrial membrane potential and ATP production to determine if this compound can mitigate mitochondrial dysfunction, a common feature in neurodegenerative processes.
Conclusion
While direct evidence for the neuroprotective effects of this compound is currently lacking, its known interactions with signaling pathways crucial for neuronal survival and apoptosis provide a strong rationale for investigation. The protocols and data presented here offer a solid foundation for researchers to explore the potential of this compound as a novel neuroprotective agent.
References
- 1. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitogen-activated protein kinase kinase 7 in inflammatory, cancer, and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datta.hms.harvard.edu [datta.hms.harvard.edu]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 6. The Role of PI3K/Akt and ERK in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection by MKK7 inhibition in excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse Roles of JNK and MKK Pathways in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Modulation of Hydrogen Peroxide-Induced Oxidative Stress in Human Neuronal Cells by Thymoquinone-Rich Fraction and Thymoquinone via Transcriptomic Regulation of Antioxidant and Apoptotic Signaling Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Metabolic Stability of Isoangustone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoangustone A is a prenylated flavonoid isolated from licorice root (Glycyrrhiza species), which has demonstrated potential anticancer and anti-inflammatory activities.[1][2] Understanding the metabolic stability of this compound is a critical step in its development as a potential therapeutic agent. Metabolic stability provides insights into the extent to which a compound is metabolized by drug-metabolizing enzymes, which influences its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[3][4] This document provides detailed application notes and protocols for assessing the in vitro metabolic stability of this compound using common experimental systems: liver microsomes, S9 fractions, and hepatocytes.
This compound belongs to the flavonoid class of compounds, which are known to undergo both Phase I and Phase II metabolism. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, often involve oxidation, while Phase II reactions involve conjugation with endogenous molecules such as glucuronic acid to increase water solubility and facilitate excretion.[5][6][7] Due to its chemical structure, this compound is anticipated to be a substrate for various drug-metabolizing enzymes.
Key Concepts in Metabolic Stability Assessment
-
Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. It is determined from the rate of disappearance of the parent compound in in vitro systems.
-
Half-Life (t½): The time required for the concentration of a compound to decrease by half. It is inversely proportional to the rate of metabolism.
-
Metabolite Identification: The process of identifying the chemical structures of the metabolites formed from the parent compound. This helps in understanding the metabolic pathways and identifying potentially active or toxic metabolites.
Experimental Systems for Metabolic Stability Assessment
Three primary in vitro systems are commonly used to assess metabolic stability:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from hepatocytes and are rich in Phase I enzymes, particularly cytochrome P450s. They are a cost-effective tool for initial screening of CYP-mediated metabolism.
-
Liver S9 Fraction: This is the supernatant fraction of a liver homogenate after centrifugation at 9000g. It contains both microsomal (Phase I) and cytosolic (some Phase II) enzymes.
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors. They provide a more comprehensive picture of hepatic metabolism.
Experimental Protocols
The following are detailed protocols for assessing the metabolic stability of this compound in human liver microsomes, S9 fraction, and hepatocytes.
Protocol 1: Human Liver Microsome Stability Assay
Objective: To determine the rate of Phase I metabolism of this compound by human liver microsomal enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for reaction termination
-
Internal Standard (IS) for analytical quantification
-
Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for the Human Liver Microsome Stability Assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in buffer to the desired final concentration (e.g., 1 µM).
-
Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and this compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Protocol 2: Human Liver S9 Fraction Stability Assay
Objective: To determine the rate of Phase I and some Phase II metabolism of this compound by human liver S9 fraction enzymes.
Materials: Same as Protocol 1, with the following additions:
-
Human Liver S9 Fraction (pooled)
-
Cofactors for Phase II reactions (optional, e.g., UDPGA for glucuronidation, PAPS for sulfation)
Experimental Workflow:
Caption: Workflow for the Human Liver S9 Fraction Stability Assay.
Procedure: The procedure is similar to the liver microsome assay, with the following key differences:
-
Preparation: Use human liver S9 fraction instead of microsomes. The protein concentration may need to be optimized (e.g., 1 mg/mL).
-
Cofactors: In addition to the NADPH regenerating system, include other cofactors like UDPGA (for glucuronidation) and PAPS (for sulfation) if Phase II metabolism is being investigated.
-
Data Analysis: The calculation of half-life and intrinsic clearance is the same, but the CLint will be expressed per mg of S9 protein.
Protocol 3: Human Hepatocyte Stability Assay
Objective: To determine the overall hepatic metabolic stability of this compound in a system containing both Phase I and Phase II enzymes and transporters.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated plates
-
Other materials as listed in Protocol 1
Experimental Workflow:
Caption: Workflow for the Human Hepatocyte Stability Assay.
Procedure:
-
Cell Culture:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes on collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well).
-
Allow the cells to attach and form a monolayer.
-
-
Incubation:
-
Prepare the this compound dosing solution in the appropriate culture medium.
-
Remove the plating medium from the hepatocytes and add the dosing solution.
-
Incubate the plate at 37°C in a humidified incubator.
-
At specified time points, collect both the cells and the medium.
-
-
Sample Preparation:
-
Terminate the reaction by adding cold acetonitrile with an internal standard.
-
Scrape the cells to ensure complete lysis.
-
Centrifuge to pellet cell debris and protein.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Follow the same procedures as in the previous protocols.
-
CLint is typically expressed as µL/min/10^6 cells.
-
Data Presentation
Quantitative data from metabolic stability assays should be summarized in tables for clear comparison. Below are example tables with hypothetical data for this compound, based on findings for structurally related flavonoids from licorice.[8][9]
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | This compound | High Clearance Control | Low Clearance Control |
| Half-Life (t½, min) | 45 | 8 | > 60 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 30.8 | 173.3 | < 11.6 |
Table 2: Metabolic Stability of this compound in Human Liver S9 Fraction
| Parameter | This compound (+NADPH, +UDPGA) | High Clearance Control | Low Clearance Control |
| Half-Life (t½, min) | 25 | 5 | > 60 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 55.4 | 277.2 | < 11.6 |
Table 3: Metabolic Stability of this compound in Human Hepatocytes
| Parameter | This compound | High Clearance Control | Low Clearance Control |
| Half-Life (t½, min) | 35 | 10 | > 120 |
| Intrinsic Clearance (CLint, µL/min/10^6 cells) | 19.8 | 69.3 | < 5.8 |
Metabolite Identification
In parallel with determining the rate of metabolism, identifying the major metabolites of this compound is crucial. This is typically achieved using high-resolution mass spectrometry (HRMS) to determine the elemental composition of metabolites, followed by tandem mass spectrometry (MS/MS) to obtain structural information.
Expected Metabolic Pathways for this compound:
Based on its flavonoid structure, this compound is likely to undergo the following metabolic transformations:
-
Phase I (CYP450-mediated):
-
Hydroxylation of the aromatic rings.
-
Oxidation of the prenyl groups.
-
-
Phase II (Conjugation):
-
Glucuronidation at the hydroxyl groups.
-
Sulfation at the hydroxyl groups.
-
Caption: Predicted Metabolic Pathways for this compound.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to assess the metabolic stability of this compound. By employing a combination of in vitro models, it is possible to gain a thorough understanding of its metabolic profile. This knowledge is essential for predicting its pharmacokinetic behavior in vivo and for making informed decisions in the drug development process. Given that other licorice flavonoids have shown inhibitory effects on CYP enzymes, it is also recommended to investigate the potential of this compound to act as a perpetrator of drug-drug interactions.[8][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound present in hexane/ethanol extract of Glycyrrhiza uralensis induces apoptosis in DU145 human prostate cancer cells via the activation of DR4 and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Metabolism and Bioactivity Studies of Licorice Species and the Active Compounds - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 5. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro characterization of the glucuronidation pathways of licochalcone A mediated by human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatic metabolism of licochalcone A, a potential chemopreventive chalcone from licorice (Glycyrrhiza inflata), determined using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - In vitro Investigation of Metabolism, Bioactivation, and Botanical-Drug Interactions of Licorice - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for In Vivo Delivery of Isoangustone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and evaluating delivery systems for the in vivo administration of Isoangustone A (IAA), a promising anticancer flavonoid. Due to its inherent poor water solubility, advanced delivery systems are crucial for enhancing its bioavailability and therapeutic efficacy in preclinical studies. This document outlines protocols for the formulation and characterization of nanoparticle, liposomal, and micellar delivery systems for IAA, along with procedures for in vivo efficacy and biodistribution studies.
This compound: Mechanism of Action
This compound has been shown to exert its anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. A primary mechanism involves the inhibition of phosphatidylinositol 3-kinase (PI3K), MAP kinase kinase 4 (MKK4), and MAP kinase kinase 7 (MKK7).[1][2][3][4] This multi-targeted approach leads to the suppression of the Akt/GSK-3β and JNK1/2 signaling cascades, resulting in G1 phase cell cycle arrest and a reduction in tumor growth.[1][2] Additionally, in some cancer cell lines, this compound can induce apoptosis through the activation of death receptor 4 (DR4) and the intrinsic apoptosis pathway.[5]
Formulation of this compound Delivery Systems
Given the hydrophobic nature of this compound, encapsulating it within a drug delivery system is essential for in vivo applications.[6][7] Nanoparticles, liposomes, and micelles are suitable candidates for improving its solubility, stability, and bioavailability.[6][8][9]
Polymeric Nanoparticles
Polymeric nanoparticles can protect IAA from degradation and facilitate controlled release. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for this purpose.
Protocol for this compound-Loaded PLGA Nanoparticle Formulation (Emulsification-Solvent Evaporation)
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder for long-term storage.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For the lipophilic this compound, it will primarily be entrapped within the lipid bilayer.
Protocol for this compound-Loaded Liposome Formulation (Thin-Film Hydration)
-
Lipid Film Formation: Dissolve 100 mg of a lipid mixture (e.g., DSPC:Cholesterol at a 2:1 molar ratio) and 10 mg of this compound in 10 mL of chloroform in a round-bottom flask.[10]
-
Solvent Removal: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with 10 mL of phosphate-buffered saline (PBS, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by ultracentrifugation or size exclusion chromatography.
Micelles
Polymeric micelles are self-assembling nanostructures with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly water-soluble drugs like this compound.
Protocol for this compound-Loaded Micelle Formulation (Thin-Film Hydration)
-
Polymer Film Formation: Dissolve 100 mg of an amphiphilic block copolymer (e.g., Pluronic P123) and 10 mg of this compound in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.[11]
-
Solvent Removal: Evaporate the solvent using a rotary evaporator to form a thin polymer-drug film.
-
Hydration and Micellization: Hydrate the film with 10 mL of PBS (pH 7.4) and stir at room temperature for 1-2 hours to allow for the self-assembly of micelles.[11]
-
Purification: Centrifuge the micellar solution at a high speed (e.g., 12,000 rpm) to pellet any unencapsulated drug.[11] The supernatant contains the this compound-loaded micelles.
Characterization of this compound Delivery Systems
Thorough characterization of the formulated delivery systems is essential to ensure their quality and predict their in vivo performance.
| Parameter | Method | Typical Values for Flavonoid Formulations |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Nanoparticles: 150-250 nm, PDI < 0.2Liposomes: 100-200 nm, PDI < 0.2[12][13]Micelles: 10-50 nm, PDI < 0.3[14] |
| Zeta Potential | Laser Doppler Velocimetry | -20 to -40 mV (for anionic formulations) |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical shape, smooth surface |
| Encapsulation Efficiency (EE%) | HPLC, UV-Vis Spectroscopy | > 70%[13] |
| Drug Loading (DL%) | HPLC, UV-Vis Spectroscopy | 5-15% |
Protocol for Determining Encapsulation Efficiency and Drug Loading
-
Total Drug Quantification: Dissolve a known amount of the lyophilized formulation in a solvent that dissolves both the carrier and the drug (e.g., dichloromethane for PLGA nanoparticles). Quantify the this compound concentration using a validated HPLC or UV-Vis spectroscopy method.
-
Free Drug Quantification: Centrifuge the aqueous formulation suspension to separate the delivery system from the supernatant containing the unencapsulated drug. Quantify the this compound concentration in the supernatant.
-
Calculations:
-
Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL%) = [(Weight of Drug in Formulation) / (Total Weight of Formulation)] x 100
-
In Vivo Efficacy Studies in a Melanoma Xenograft Model
The therapeutic efficacy of this compound formulations should be evaluated in a relevant animal model, such as a human melanoma xenograft model in immunocompromised mice.[15][16]
Protocol for In Vivo Efficacy Study
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Line: Culture a human melanoma cell line (e.g., SK-MEL-28).
-
Tumor Inoculation: Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Groups: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the following groups (n=8-10 per group):
-
Vehicle control (e.g., PBS)
-
Free this compound (if a suitable vehicle for solubilization is available)
-
IAA-loaded Nanoparticles
-
IAA-loaded Liposomes
-
IAA-loaded Micelles
-
Positive control (e.g., a standard-of-care chemotherapy agent)
-
-
Drug Administration: Administer the treatments via an appropriate route (e.g., intravenous injection) at a predetermined dose and schedule (e.g., 10 mg/kg, twice weekly).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Analysis: Excise and weigh the tumors. Perform histological and immunohistochemical analysis on the tumor tissues.
| In Vivo Efficacy Parameters | |
| Animal Model | Athymic nude mice with SK-MEL-28 xenografts |
| Treatment Dose | 2-10 mg/kg this compound equivalent |
| Administration Route | Intravenous (i.v.) |
| Primary Endpoint | Tumor growth inhibition |
| Secondary Endpoints | Tumor weight, survival analysis, body weight changes |
In Vivo Biodistribution Studies
Biodistribution studies are crucial to understand the pharmacokinetic profile of the this compound formulations and their accumulation in the tumor and other organs.[2][5][17]
Protocol for In Vivo Biodistribution Study
-
Labeling: Label the this compound or the delivery system with a suitable tracer (e.g., a near-infrared fluorescent dye or a radioisotope).
-
Animal Model: Use tumor-bearing mice as described in the efficacy study.
-
Administration: Administer a single dose of the labeled formulation.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a subset of mice (n=3-5 per time point).
-
Organ Harvesting: Collect blood and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart, and brain).
-
Quantification:
-
Fluorescence: Homogenize the tissues and measure the fluorescence intensity using a suitable imaging system.
-
Radioactivity: Measure the radioactivity in each organ using a gamma counter.
-
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
| Biodistribution Study Parameters | |
| Labeling | Near-Infrared (NIR) fluorescent dye or radioisotope (e.g., 125I) |
| Animal Model | Athymic nude mice with SK-MEL-28 xenografts |
| Administration Route | Intravenous (i.v.) |
| Time Points | 1, 4, 24, 48 hours post-injection |
| Organs of Interest | Tumor, Liver, Spleen, Kidneys, Lungs, Heart, Brain |
| Quantification Method | Ex vivo fluorescence imaging or gamma counting |
By following these detailed protocols, researchers can effectively formulate, characterize, and evaluate this compound delivery systems for in vivo studies, paving the way for further preclinical and clinical development of this promising anticancer agent.
References
- 1. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities [mdpi.com]
- 2. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Encapsulation Systems for Delivery of Flavonoids: A Review | Semantic Scholar [semanticscholar.org]
- 9. Flavonoid Delivery Using Nanoparticles Currently On Route | Drug Discovery And Development [labroots.com]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a liposomal formulation of the natural flavonoid fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Melanoma Xenografts - Altogen Labs [altogenlabs.com]
- 16. Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isoangustone A Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoangustone A (IAA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: Based on published studies, a starting concentration range of 1 µM to 20 µM is recommended for most cancer cell lines.[1] For example, in human melanoma cell lines such as SK-MEL-28, concentrations of 10 µM and 20 µM have been shown to effectively suppress proliferation and induce G1 phase cell cycle arrest.[1][2] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What is the mechanism of action of this compound?
A2: this compound is a flavonoid compound isolated from licorice root that has demonstrated anti-proliferative and apoptotic effects in cancer cells.[2][3][4] Its primary mechanism of action involves the direct inhibition of phosphoinositide 3-kinase (PI3K), MAP kinase kinase 4 (MKK4), and MAP kinase kinase 7 (MKK7) in an ATP-competitive manner.[2][3][5] This inhibition leads to the downregulation of downstream signaling pathways, including the Akt/GSK-3β and JNKs pathways, resulting in G1 phase cell cycle arrest and apoptosis.[2][5]
Q3: How should I prepare and dissolve this compound for cell culture experiments?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture applications, it is crucial to dilute the DMSO stock solution in your cell culture medium to the final desired concentration. To avoid precipitation, it is recommended to add the stock solution to the medium and mix thoroughly before adding it to the cells. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1% v/v) to minimize solvent-induced cytotoxicity.
Q4: What are the expected effects of this compound on cancer cells?
A4: Treatment with this compound has been shown to induce several effects on cancer cells, including:
-
Inhibition of cell proliferation: IAA significantly suppresses the growth of various cancer cell lines, including melanoma and prostate cancer.[2][6][7]
-
Induction of G1 phase cell cycle arrest: IAA blocks the progression of the cell cycle from the G1 to the S phase.[2][3][6][7][8] This is often accompanied by a decrease in the expression of G1 phase-related proteins like cyclin D1 and cyclin E.[2][3][5]
-
Induction of apoptosis: IAA can trigger programmed cell death in cancer cells.[9] This is evidenced by an increase in apoptotic cells and the cleavage of PARP and caspases.[9]
-
Induction of autophagy: In some cancer cell types, such as colorectal cancer, this compound has been observed to induce autophagic cell death.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
-
Symptom: A visible precipitate forms in the cell culture medium after the addition of this compound.
-
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the culture medium.
-
The final DMSO concentration is too low to maintain solubility.
-
Improper mixing of the stock solution with the medium.
-
-
Solutions:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed to achieve the final desired concentration in the medium.
-
Pre-warm Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of medium, first dilute it in a smaller volume of medium and then add this intermediate dilution to the rest of the medium.
-
Increase Final DMSO Concentration (with caution): If solubility remains an issue, you can slightly increase the final DMSO concentration, but it is critical to run a vehicle control to ensure the DMSO concentration is not causing toxicity to your cells.
-
Issue 2: High Cell Death or Unexpected Cytotoxicity
-
Symptom: A significant and unexpected level of cell death is observed at concentrations that are reported to be non-toxic or cytostatic.
-
Possible Causes:
-
The specific cell line being used is more sensitive to this compound.
-
The cells are not healthy or are at a very high confluence.
-
Synergistic effects with other components in the culture medium.
-
-
Solutions:
-
Perform a Dose-Response Curve: Conduct a thorough dose-response experiment with a wider range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Check Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density before treatment.
-
Reduce Treatment Duration: If high toxicity is observed at longer time points (e.g., 72 hours), consider reducing the incubation time (e.g., 24 or 48 hours).
-
Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) to rule out solvent toxicity.
-
Issue 3: No Observable Effect or Lack of Response
-
Symptom: No significant change in cell proliferation, cell cycle distribution, or apoptosis is observed after treatment with this compound.
-
Possible Causes:
-
The concentration of this compound is too low to elicit a response in the specific cell line.
-
The treatment duration is too short.
-
The this compound compound has degraded.
-
The cell line is resistant to the effects of this compound.
-
-
Solutions:
-
Increase Concentration and Duration: Increase the concentration of this compound and/or extend the treatment duration based on initial dose-response experiments.
-
Verify Compound Integrity: Ensure the this compound stock solution has been stored properly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Use a Positive Control: Include a positive control (a compound known to induce the expected effect in your cell line) to validate the experimental setup and cell responsiveness.
-
Consider a Different Cell Line: If the cell line is known to have alterations in the PI3K or MAPK pathways that could confer resistance, consider using a different, more sensitive cell line to test the compound's activity.
-
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effects | Reference |
| SK-MEL-28 | Human Melanoma | 10 - 20 | Inhibition of proliferation, G1 phase arrest | [2][5] |
| SK-MEL-2 | Human Melanoma | ~10 - 20 | Inhibition of proliferation | [2] |
| SK-MEL-5 | Human Melanoma | ~10 - 20 | Inhibition of proliferation | [2] |
| WM-266-4 | Human Melanoma | ~10 - 20 | Inhibition of proliferation | [2] |
| DU145 | Human Prostate Cancer | 2.5 - 7.5 (mg/L) | G1 phase arrest, decreased cell viability | [8][10] |
| 4T1 | Murine Mammary Cancer | Not specified | G1 phase arrest | [6][7] |
| SW480 | Colorectal Cancer | 15 | Apoptosis, Autophagy | [1] |
Table 2: Summary of Experimental Conditions for this compound Treatment
| Parameter | Recommended Conditions | Notes |
| Cell Seeding Density | 3,000 - 6,000 cells/well (96-well plate) | Optimize for your specific cell line to ensure logarithmic growth during the experiment.[2][6] |
| Treatment Duration | 24, 48, or 72 hours | The optimal duration may vary depending on the cell line and the endpoint being measured.[1][2] |
| Vehicle Control | DMSO (≤ 0.1% v/v) | The final concentration of DMSO should be consistent across all treatments and controls. |
| Culture Medium | DMEM or DMEM/F12 with 10% FBS | The specific medium should be appropriate for the cell line being used.[2][6] |
Experimental Protocols
Cell Proliferation Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Treatment: The following day, treat the cells with various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions.[2]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis
-
Cell Seeding: Seed cells in 60-mm dishes and allow them to attach overnight.[2]
-
Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[2]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound signaling pathway leading to cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. funcmetabol.com [funcmetabol.com]
- 7. Hexane/ethanol extract of Glycyrrhiza uralensis and its active compound this compound induce G1 cycle arrest in DU145 human prostate and 4T1 murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 9. This compound present in hexane/ethanol extract of Glycyrrhiza uralensis induces apoptosis in DU145 human prostate cancer cells via the activation of DR4 and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Isoangustone A
Welcome to the technical support center for Isoangustone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor aqueous solubility of this compound, a known challenge in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a prenylated flavonoid compound isolated from licorice root (Glycyrrhiza species)[1]. Like many flavonoids, it is a lipophilic molecule, which results in poor solubility in aqueous solutions. This low solubility can be a significant hurdle for in vitro and in vivo studies, affecting drug delivery, bioavailability, and the accuracy of experimental results.
Q2: What are the general physicochemical properties of this compound?
A2: Key properties of this compound are summarized in the table below. Its high calculated LogP value indicates a strong preference for lipid environments over aqueous ones, explaining its poor water solubility.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆O₆ | --INVALID-LINK--[2] |
| Molecular Weight | 422.5 g/mol | --INVALID-LINK--[2] |
| Calculated XLogP3 | 6.2 | --INVALID-LINK--[2] |
| Physical Description | Solid powder | --INVALID-LINK--[1] |
Q3: What are the known biological targets of this compound?
A3: this compound has been shown to inhibit cell proliferation by targeting key signaling pathways involved in cell cycle regulation. Specifically, it directly binds to and inhibits the kinase activities of Phosphoinositide 3-kinase (PI3K), MAP Kinase Kinase 4 (MKK4), and MAP Kinase Kinase 7 (MKK7) in an ATP-competitive manner. This leads to the attenuation of the Akt/GSK-3β and JNK1/2 signaling pathways.
Below is a diagram illustrating the signaling pathways affected by this compound.
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// Edges IAA -> PI3K [color="#EA4335"]; IAA -> MKK4 [color="#EA4335"]; IAA -> MKK7 [color="#EA4335"]; PI3K -> Akt [arrowhead=normal, color="#34A853"]; Akt -> GSK3b [arrowhead=tee, color="#EA4335"]; MKK4 -> JNKs [arrowhead=normal, color="#34A853"]; MKK7 -> JNKs [arrowhead=normal, color="#34A853"]; GSK3b -> CyclinD1 [arrowhead=tee, color="#EA4335"]; JNKs -> Proliferation [arrowhead=tee, color="#EA4335"]; CyclinD1 -> Proliferation [arrowhead=normal, color="#34A853"]; }
Caption: Signaling pathways targeted by this compound.Troubleshooting Guides: Enhancing this compound Solubility
This section provides detailed troubleshooting guides for common issues encountered when preparing this compound solutions for experimental use.
Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
Cause: Direct addition of this compound powder or a highly concentrated stock solution into an aqueous environment can cause it to immediately precipitate due to its hydrophobic nature.
Solution: Preparation of a Concentrated Stock Solution in an Organic Solvent
The most common and straightforward method to solubilize this compound for in vitro studies is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 422.5 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 4.225 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Working Solution Preparation: To prepare a working solution for cell-based assays, dilute the DMSO stock solution stepwise into your aqueous buffer or cell culture medium. It is critical to maintain a final DMSO concentration that is non-toxic to your cells, typically below 0.5%[3]. For example, to achieve a 10 µM final concentration of this compound, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
Workflow for Preparing a Working Solution from a DMSO Stock
// Nodes Start [label="Weigh this compound\n(e.g., 4.225 mg)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AddDMSO [label="Add DMSO\n(e.g., 1 mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Vortex [label="Vortex to Dissolve", fillcolor="#F1F3F4", fontcolor="#202124"]; Stock [label="10 mM Stock Solution\nin 100% DMSO", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dilute [label="Dilute 1:1000 in\nAqueous Medium", fillcolor="#F1F3F4", fontcolor="#202124"]; Working [label="10 µM Working Solution\n(<0.1% DMSO)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> AddDMSO [color="#5F6368"]; AddDMSO -> Vortex [color="#5F6368"]; Vortex -> Stock [color="#5F6368"]; Stock -> Dilute [color="#5F6368"]; Dilute -> Working [color="#5F6368"]; }
Caption: Workflow for preparing an this compound working solution.Issue 2: Requirement for Higher Aqueous Concentrations or Reduced Organic Solvent Content
Cause: Some experimental systems are sensitive to organic solvents, or a higher concentration of the compound in an aqueous vehicle is required than can be achieved with simple DMSO dilution.
Solution 1: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, which can encapsulate poorly soluble molecules to form water-soluble inclusion complexes[4].
Experimental Protocol: Preparation of an this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is a general guideline for flavonoid complexation and may require optimization for this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin derivative
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring to form a clear solution.
-
Addition of this compound: Slowly add the calculated amount of this compound to the cyclodextrin solution while continuously stirring.
-
Complexation: Stir the mixture at room temperature for 24-48 hours. The solution may appear slightly cloudy.
-
Lyophilization: Freeze the solution (e.g., at -80°C) and then lyophilize it for 48-72 hours to obtain a dry powder of the inclusion complex.
-
Reconstitution: The resulting powder can be dissolved in aqueous buffers to achieve a higher concentration of this compound than possible with the free compound.
Solution 2: Solid Dispersion
A solid dispersion involves dispersing the hydrophobic drug in a hydrophilic solid carrier or matrix[5][6]. When this solid dispersion is added to an aqueous medium, the carrier dissolves, releasing the drug as very fine, often amorphous, particles with increased surface area and enhanced dissolution.
Experimental Protocol: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)
Materials:
-
This compound
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol (PEG) 6000)
-
A common solvent that dissolves both this compound and the carrier (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator or vacuum oven
Procedure:
-
Co-dissolution: Dissolve both this compound and the chosen carrier (e.g., in a 1:5 or 1:10 drug-to-carrier weight ratio) in a suitable organic solvent.
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Application: This powder can then be used to prepare aqueous solutions or suspensions for your experiments.
Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| DMSO Stock Solution | Solubilization in a water-miscible organic solvent. | Simple, fast, and widely used for in vitro studies. | Potential for solvent toxicity; precipitation upon high dilution. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule in a hydrophilic shell. | Significantly increases aqueous solubility; can improve stability. | Requires specific protocol development; potential for interactions with other formulation components. |
| Solid Dispersion | Dispersion of the drug in a hydrophilic solid matrix. | Enhances dissolution rate and can lead to higher bioavailability. | Preparation can be more complex; physical stability of the amorphous state needs to be considered. |
This technical support guide provides a starting point for addressing the solubility challenges of this compound. Researchers are encouraged to optimize these protocols based on their specific experimental needs and to consult the cited literature for further details.
References
- 1. This compound (129280-34-8) for sale [vulcanchem.com]
- 2. This compound | C25H26O6 | CID 21591148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. cyclodextrinnews.com [cyclodextrinnews.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
Common challenges in flavonoid research and how to address them
Welcome to the technical support center for flavonoid research. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming common experimental challenges. Here you will find troubleshooting guides for specific protocols and frequently asked questions addressing broader issues in flavonoid research.
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during flavonoid extraction, quantification, and cell-based assays.
Guide 1: Flavonoid Extraction
Issue: Low yield of extracted flavonoids.
| Potential Cause | Solution |
| Inappropriate Solvent Selection | The polarity of the solvent may not match the target flavonoids. Test a range of solvents with varying polarities, such as ethanol, methanol, acetone, and their aqueous mixtures. An ethanol concentration of 50-70% is often a good starting point for many flavonoids.[1][2] |
| Suboptimal Extraction Parameters | Insufficient time or temperature can lead to incomplete extraction. Systematically optimize these parameters. For Ultrasound-Assisted Extraction (UAE), start with a temperature of 50-60°C and a time of 30-50 minutes.[2][3] Be aware that temperatures above 60-70°C can cause degradation of some flavonoids.[2] |
| Inadequate Solvent-to-Solid Ratio | Insufficient solvent volume can become saturated, preventing further extraction. Increase the solvent-to-solid ratio. Ratios between 25:1 and 50:1 (mL/g) are commonly effective.[1][4][5] |
| Large Sample Particle Size | Larger particles have less surface area, which hinders solvent penetration. Grind the dried plant material to a fine powder (e.g., <0.5 mm) to increase the surface area available for extraction. |
| Flavonoid Degradation | Flavonoids can be sensitive to heat and prolonged extraction times.[1] Employ modern techniques like UAE, which often require shorter extraction times and can be performed at lower temperatures to minimize degradation.[1][6] |
Issue: Extract contains a high level of impurities (e.g., chlorophyll, lipids).
| Potential Cause | Solution |
| Non-Selective Solvent System | Solvents like 80-100% ethanol or methanol can co-extract a wide range of compounds. |
| Harsh Extraction Conditions | High temperatures or extreme pH levels can extract undesirable compounds.[1] |
| Lack of a Cleanup Step | The initial crude extract often contains interfering substances. |
Workflow for Extraction and Purification
Guide 2: Flavonoid Quantification
Issue: Inaccurate or inconsistent results with the Aluminum Chloride (AlCl₃) colorimetric assay.
| Potential Cause | Solution |
| Interference from Other Compounds | The AlCl₃ assay is not entirely specific to flavonoids and can react with other phenolic compounds. Use a purification step like SPE to clean up the extract before analysis. |
| Incorrect Wavelength | The maximum absorbance (λmax) of the flavonoid-AlCl₃ complex varies depending on the flavonoid structure. Scan the spectrum (e.g., 300-500 nm) to determine the optimal λmax for your specific sample and standard.[7] A common wavelength used is around 415-430 nm.[7][8] |
| Unstable Reaction Complex | The color of the complex can fade over time. Ensure a consistent incubation time (e.g., 30 minutes) for all samples and standards before measuring absorbance.[8] |
| Inappropriate Standard | The assay's response varies significantly between different flavonoid classes. Using quercetin as a standard for a sample rich in catechins can lead to inaccurate results. Choose a standard that is structurally similar to the predominant flavonoids in your sample, if known. Report results as "total flavonoids (quercetin equivalents)" to be precise. |
| Precipitation in the Reaction Mixture | High concentrations of phenolics or other compounds in the extract can cause precipitation upon adding reagents. Dilute the sample extract and re-run the assay. If the problem persists, the extract may require further purification. |
Issue: Problems with HPLC analysis (e.g., poor peak resolution, variable retention times).
| Potential Cause | Solution |
| Overlapping Peaks | Multiple flavonoids have similar polarities, leading to co-elution.[9] Adjust the mobile phase gradient, change the column type (e.g., different stationary phase), or modify the flow rate. |
| Variable Retention Times | Fluctuations in column temperature, mobile phase composition, or leaks in the system can cause retention times to shift.[10] Use a column oven for temperature stability, ensure the mobile phase is well-mixed and degassed, and check for leaks. |
| Peak Tailing | This can be caused by interactions between acidic flavonoids and active sites on the silica-based column. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups.[11] |
| No or Very Small Peaks | This could be due to a detector lamp being off, a deteriorated sample, or incorrect mobile phase.[10] Check all instrument settings, ensure the sample is fresh and properly prepared, and verify the mobile phase composition is appropriate for your analytes.[10] |
Guide 3: Cell-Based Assays
Issue: Flavonoids appear to be cytotoxic in viability assays (e.g., MTT, Alamar Blue).
| Potential Cause | Solution |
| Direct Reduction of Assay Reagent | Many flavonoids are strong antioxidants and can directly reduce colorimetric dyes like MTT or Alamar Blue in the absence of cells, leading to a false estimation of cell viability.[12] |
| Interference with Staining | Flavonoids can interfere with dyes like crystal violet, causing inaccurate staining and, therefore, incorrect viability readings.[12] |
| True Cytotoxicity | At high concentrations, some flavonoids can be genuinely toxic to cells. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids
This protocol is a general guideline and should be optimized for each specific plant matrix.
-
Sample Preparation: Dry the plant material (e.g., leaves, flowers) at a moderate temperature (40-50°C) until constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Weigh 5.0 g of the powdered sample and place it into a 250 mL glass flask. [2] * Add the extraction solvent. A common starting point is 50-60% aqueous ethanol at a liquid-to-solid ratio of 30:1 mL/g. [2] * Place the flask in an ultrasonic water bath sonicator (e.g., 40 kHz frequency, 200-300 W power). [2][3] * Set the extraction temperature to 50-60°C and the time to 30-45 minutes. [2]3. Recovery:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates. The resulting solution is the crude flavonoid extract.
-
For long-term storage, the solvent can be evaporated under reduced pressure, and the dried extract stored at -20°C.
-
Protocol 2: Quantification of Total Flavonoid Content (TFC) by Aluminum Chloride Assay
This method is based on the formation of a stable complex between AlCl₃ and the keto and hydroxyl groups of flavonoids.
-
Reagent Preparation:
-
Standard: Prepare a stock solution of quercetin (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 10 to 100 µg/mL) to generate a calibration curve.
-
Aluminum Chloride: Prepare a 10% (w/v) AlCl₃ solution in methanol. * Sodium/Potassium Acetate: Prepare a 1 M solution of potassium acetate or sodium acetate. [8]2. Assay Procedure:
-
In a test tube or 96-well plate, add 0.5 mL of the sample extract (or standard solution).
-
Add 1.5 mL of methanol, 0.1 mL of 10% AlCl₃, and 0.1 mL of 1 M potassium acetate.
-
Add 2.8 mL of distilled water to bring the final volume to 5.0 mL.
-
Vortex the mixture and incubate at room temperature for 30 minutes. [8]3. Measurement and Calculation:
-
Measure the absorbance of the solution at the predetermined λmax (e.g., 415 nm) against a blank (containing all reagents except the sample/standard). [8][13] * Plot the absorbance of the standards versus their concentration to create a calibration curve.
-
Use the regression equation from the curve to calculate the flavonoid concentration in the sample.
-
Express the results as mg of quercetin equivalents per gram of dry weight of the plant material (mg QE/g DW).
-
Protocol 3: Caco-2 Cell Permeability Assay
This assay assesses the intestinal permeability of a compound using a human colon carcinoma cell line that differentiates to form a monolayer with characteristics of the small intestinal epithelium.
-
Cell Culture:
-
Culture Caco-2 cells in MEM supplemented with 10% FBS and 1% non-essential amino acids. [14] * Seed the cells at a density of approximately 8 x 10⁴ cells/cm² onto transwell inserts (e.g., 12-well format). [14] * Culture the cells for 19-21 days to allow them to differentiate and form a confluent monolayer. Change the medium every 2-3 days. [14]2. Monolayer Integrity:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value >300-400 Ω·cm² indicates good integrity. [15]3. Transport Experiment (Apical to Basolateral):
-
Wash the monolayer on both the apical (AP) and basolateral (BL) sides with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Prepare the dosing solution of the flavonoid (e.g., 40 µM) in the transport buffer. [14] * Add the dosing solution to the AP chamber (e.g., 0.4 mL) and fresh transport buffer to the BL chamber (e.g., 1.95 mL). [14] * Incubate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the BL chamber and replace the volume with fresh buffer.
-
-
Analysis and Calculation:
-
Quantify the concentration of the flavonoid in the collected samples using a validated analytical method like HPLC-UV or LC-MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of appearance in the receiver chamber).
-
A is the surface area of the transwell membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Ultrasound-Assisted Extraction of Flavonoids from Olive (Olea europaea) Leaves, and Evaluation of Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uhplcs.com [uhplcs.com]
- 11. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. mdpi.com [mdpi.com]
- 15. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoangustone A Yield Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isoangustone A. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve the yield of this compound from its natural sources, primarily species of the Glycyrrhiza (licorice) genus.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for isolating this compound?
A1: this compound has been isolated from the roots of various licorice species (Glycyrrhiza sp.).[1][2][3][4] Specifically, it has been identified in commercial licorice root and extracts of Glycyrrhiza uralensis.[5] The concentration of this compound can vary between different species and even within the same species depending on geographical location, harvest time, and post-harvest processing.
Q2: What is a general overview of the workflow for isolating this compound?
A2: The general workflow involves extraction from the plant material, followed by a series of purification steps. A typical process is outlined below.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. This compound present in hexane/ethanol extract of Glycyrrhiza uralensis induces apoptosis in DU145 human prostate cancer cells via the activation of DR4 and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Isoangustone A bioassay inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isoangustone A in various bioassays. The information is tailored for scientists in drug development and related fields to address common challenges and ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cell viability results with this compound are inconsistent across experiments. What are the potential causes?
A1: Inconsistencies in cell viability assays, such as the MTT or MTS assay, when using this compound can arise from several factors, particularly due to its properties as a flavonoid. Here are the primary areas to troubleshoot:
-
Compound Solubility and Stability:
-
Problem: this compound, like many flavonoids, may have limited aqueous solubility. Precipitation of the compound at higher concentrations can lead to inaccurate effective concentrations and high variability.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting to working concentrations in cell culture media, ensure thorough mixing. Visually inspect for any precipitation. It is advisable to keep the final solvent concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.[1] Studies have shown that most compounds are stable in dry DMSO, but water uptake can decrease solubility and stability.[2]
-
-
Direct Interaction with Assay Reagents:
-
Problem: As a polyphenolic compound, this compound may directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is accurate.
-
Solution: Run a cell-free control containing only media, this compound at the highest concentration used, and the MTT reagent. Any color change in this control indicates direct reduction by the compound. If this occurs, consider alternative viability assays that are less susceptible to interference from reducing compounds, such as CellTiter-Glo® (ATP measurement) or a CyQUANT® (DNA content) assay.
-
-
Variability in Experimental Parameters:
-
Problem: Minor variations in cell seeding density, incubation times, and reagent preparation can significantly impact results.
-
Solution: Strictly adhere to a standardized protocol.[3] Ensure consistent cell numbers are seeded and that cells are in the logarithmic growth phase. Use a multichannel pipette for reagent addition to minimize timing differences across the plate. Equilibrate all reagents to the assay temperature before use.[4]
-
Q2: I am observing a weaker than expected anti-proliferative effect of this compound. What should I check?
A2: If the observed bioactivity of this compound is lower than anticipated, consider the following:
-
Compound Integrity:
-
Problem: this compound may have degraded during storage.
-
Solution: Ensure the compound is stored correctly, protected from light and moisture. For DMSO stock solutions, storage at -20°C or -80°C in small aliquots is recommended to avoid repeated freeze-thaw cycles.[5] Prepare fresh dilutions from a stock solution for each experiment.
-
-
Cell Line Sensitivity:
-
Problem: Different cell lines exhibit varying sensitivities to bioactive compounds.
-
Solution: Verify the reported efficacy of this compound in your specific cell line. The IC50 values can differ significantly between cell types.[6][7][8] It may be necessary to test a broader range of concentrations or use a more sensitive cell line as a positive control.
-
-
Assay Duration:
-
Problem: The anti-proliferative effects of this compound, which include inducing G1 phase cell cycle arrest, may take time to become apparent.[4][9][10][11]
-
Solution: Increase the treatment duration. Time-course experiments (e.g., 24, 48, and 72 hours) can help determine the optimal endpoint for observing the desired effect.
-
Q3: My Western blot results for PI3K/Akt pathway modulation by this compound are not clear. How can I improve them?
A3: Unclear Western blot data can be frustrating. Here are some steps to improve the quality of your results when investigating the effects of this compound on the PI3K/Akt pathway:
-
Optimize Treatment Conditions:
-
Problem: The timing of pathway modulation can be transient.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation after this compound treatment. Also, ensure you are using a concentration that is known to be effective in your cell line.
-
-
Proper Sample Preparation:
-
Problem: Protein degradation or phosphatase activity can lead to weak signals for phosphorylated proteins.
-
Solution: Lyse cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.[12] Measure protein concentration accurately to ensure equal loading of all samples.
-
-
Antibody Selection and Validation:
-
Problem: The primary antibodies for total and phosphorylated forms of proteins like Akt, MKK4, and MKK7 may not be optimal.
-
Solution: Use well-validated antibodies. Ensure you are using the correct antibody dilutions and incubation conditions as recommended by the manufacturer. Run positive and negative controls to validate antibody specificity.
-
Quantitative Data Summary
The following tables summarize the reported effective concentrations and IC50 values for this compound in various cancer cell lines.
| Cell Line | Assay | Concentration/IC50 | Observed Effect | Reference |
| SK-MEL-28 | MTS Assay | 10 & 20 µM | Suppression of anchorage-dependent growth | [9] |
| SK-MEL-2, 5, 28, WM-266-4 | MTT Assay | 10 & 20 µM | Significant suppression of cell growth | [9] |
| DU145 | Cell Viability | 2.5 - 7.5 mg/L | Dose-dependent decrease in viable cell numbers | [10] |
| 4T1 | Cell Viability | 2.5 - 7.5 mg/L | Dose-dependent decrease in viable cell numbers | [10] |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol outlines a general procedure for assessing cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., SK-MEL-28)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.
-
Addition of MTT: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[13][14][15][16]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.[13]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Express the results as a percentage of the vehicle control (set to 100% viability). Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
Protocol: Western Blot Analysis of PI3K/Akt Pathway
This protocol provides a method for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture reagents
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-MKK4, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations and for the optimal duration determined from preliminary experiments.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.[12]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[12]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-Akt).
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture reagents
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes (can be stored at -20°C for longer periods).[17]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[17][18]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lines ic50 values: Topics by Science.gov [science.gov]
- 9. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. funcmetabol.com [funcmetabol.com]
- 11. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. researchhub.com [researchhub.com]
- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 18. Protocols [moorescancercenter.ucsd.edu]
Minimizing off-target effects of Isoangustone A in experiments
Welcome to the technical support center for Isoangustone A (IAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to offer strategies for minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a flavonoid compound isolated from licorice root.[1] It has been shown to have anti-proliferative effects in cancer cells.[1] Its primary molecular targets have been identified as Phosphoinositide 3-kinase (PI3K), Mitogen-activated protein kinase kinase 4 (MKK4), and Mitogen-activated protein kinase kinase 7 (MKK7).[1][2] IAA inhibits the kinase activity of these proteins in an ATP-competitive manner.[1][2]
Q2: What are the known downstream signaling pathways affected by this compound?
A2: By inhibiting PI3K, MKK4, and MKK7, this compound suppresses the downstream Akt/GSK-3β and JNK1/2 signaling pathways.[1] This leads to a reduction in the expression of cyclin D1, which in turn causes cell cycle arrest in the G1 phase.[1][3]
Q3: What are the known off-target effects of this compound?
A3: Currently, there is no publicly available comprehensive kinase selectivity profile for this compound against a broad panel of kinases. Therefore, its full range of off-target effects is not well-characterized. It is recommended that researchers perform their own selectivity profiling or use orthogonal approaches to validate that the observed phenotype is due to the inhibition of the intended targets.
Q4: At what concentration should I use this compound in my cell-based assays?
A4: The optimal concentration of this compound can vary depending on the cell line and the specific experimental conditions. It has been reported to inhibit the growth of SK-MEL-28 human melanoma cells by 67% at a concentration of 20 µM.[1] In DU145 human prostate and 4T1 murine mammary cancer cells, concentrations between 2.5-7.5 µg/ml have been shown to decrease DNA synthesis and induce G1 phase arrest.[3][4] It is crucial to perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell line and assay to minimize potential off-target effects.
Q5: How can I be sure that the phenotype I observe is due to the inhibition of PI3K, MKK4, or MKK7 and not an off-target effect?
A5: This is a critical question in kinase inhibitor research. A multi-pronged approach is recommended:
-
Rescue experiments: If you are observing a loss-of-function phenotype, try to rescue it by overexpressing a constitutively active form of the downstream signaling molecules (e.g., active Akt or JNK).
-
Target knockdown/knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of PI3K, MKK4, or MKK7. If the phenotype of the knockdown/knockout cells is similar to that of this compound treatment, it provides strong evidence for on-target activity.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of downstream signaling (e.g., p-Akt, p-JNK) after treating with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a range of this compound concentrations to determine the EC50 for your cell line and endpoint. |
| Insufficient Treatment Time | Conduct a time-course experiment to identify the optimal duration of treatment. |
| Compound Instability | Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Cell Line Insensitivity | The target pathways may not be active or may be regulated differently in your chosen cell line. Confirm the baseline activity of the PI3K/Akt and MAPK pathways. |
| Technical Issues with Western Blot | Verify the quality of your antibodies and ensure that your lysis buffer contains phosphatase and protease inhibitors. Run appropriate positive and negative controls. |
Issue 2: I am observing cellular toxicity or a phenotype that is inconsistent with the known function of the target kinases.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | This is a primary concern. Refer to the strategies outlined in FAQ #5. Additionally, consider performing a kinase panel screen to identify potential off-targets. |
| High Concentration | Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%). |
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| Primary Targets | PI3K, MKK4, MKK7 | Biochemical Assays | [1][2] |
| Mechanism of Action | ATP-competitive inhibition | Biochemical Assays | [1][2] |
| Effective Concentration | 20 µM (67% growth inhibition) | SK-MEL-28 | [1] |
| Effective Concentration | 2.5 - 7.5 µg/ml (decreased DNA synthesis) | DU145, 4T1 | [3][4] |
| IC50 (PI3K) | Not explicitly reported | - | - |
| IC50 (MKK4) | Not explicitly reported | - | - |
| IC50 (MKK7) | Not explicitly reported | - | - |
Experimental Protocols
1. In Vitro Kinase Assay for MKK4 and MKK7 Inhibition by this compound
This protocol is adapted from Song et al., Cancer Prevention Research, 2013.[5]
-
Reaction Setup: In a microcentrifuge tube, combine 40 ng of active recombinant MKK4 or MKK7 protein with this compound (e.g., at final concentrations of 10 µM and 20 µM) or vehicle control.
-
Pre-incubation: Incubate the mixture at 30°C for 10 minutes.
-
Kinase Reaction Initiation: To each reaction, add 5 µL of 5X kinase buffer (250 mM Tris-HCl, pH 7.5, 0.5 mM EGTA, and 0.5% 2-mercaptoethanol), 5 µL of 500 µM ATP, and 2.25 µg of inactive JNK1 as a substrate.
-
Incubation: Incubate the complete reaction mixture at 30°C for 15 minutes.
-
Phosphorylation of Downstream Substrate: Take a 5 µL aliquot from the reaction and add it to a new tube containing 10 µL of ATF-2 substrate peptide (2 mg/mL), 5 µL of 5X kinase buffer, and 5 µL of [γ-³²P]-ATP solution (0.16 µCi/µL).
-
Final Incubation: Incubate this final mixture at 30°C for 15 minutes.
-
Detection: Spot the reaction mixture onto P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and measure the incorporated radioactivity using a scintillation counter.
2. Western Blot Analysis of Downstream Signaling
-
Cell Culture and Treatment: Plate your cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-JNK (Thr183/Tyr185), total JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Kinase Product Solutions [discoverx.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Isoangustone A for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of Isoangustone A (IAA), a promising flavonoid with anticancer and anti-inflammatory properties.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a flavonoid isolated from licorice root that has demonstrated significant potential as an anticancer and anti-inflammatory agent.[1] Like many flavonoids, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility is a primary obstacle to its oral bioavailability, as dissolution in gastrointestinal fluids is a necessary step for absorption into the bloodstream. Consequently, achieving therapeutic concentrations in vivo can be challenging.
Q2: What are the primary obstacles to achieving high bioavailability for this compound?
A2: The main barriers to effective oral delivery of this compound include:
-
Poor Aqueous Solubility: Its hydrophobic nature limits its dissolution in the gut.
-
First-Pass Metabolism: Flavonoids are often extensively metabolized in the intestines and liver, which can significantly reduce the amount of the active compound that reaches systemic circulation.
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.
-
Nanoemulsions: Encapsulating this compound in nano-sized oil droplets can increase its surface area and facilitate absorption.
-
Co-administration with Bioenhancers: Certain natural compounds can inhibit metabolizing enzymes or enhance intestinal permeability, thereby increasing the systemic exposure of co-administered drugs.
Q4: What are appropriate starting doses for in vivo studies with this compound in rodent models?
A4: Reported oral doses for flavonoids in rat and mouse studies typically range from 25 mg/kg to 500 mg/kg, depending on the specific compound and therapeutic indication. For initial pharmacokinetic studies of this compound, a starting dose in the range of 50-100 mg/kg is a reasonable starting point. The final dose should be optimized based on plasma concentrations and any observed toxicity. In a xenograft mouse model, this compound has been shown to be effective at doses of 2 and 10 mg/kg administered intraperitoneally.[2][3]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
Issue 1: Low and Variable Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution of Formulation | 1. Optimize Formulation: Prepare a solid dispersion or a nanoemulsion of this compound to improve its dissolution rate. 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through techniques like micronization. |
| Extensive First-Pass Metabolism | 1. Analyze for Metabolites: Use LC-MS/MS to screen for potential glucuronide and sulfate conjugates of this compound in plasma samples. 2. In Vitro Metabolism Assay: Utilize liver microsomes to identify major metabolites in vitro. 3. Consider Alternative Routes: For initial efficacy studies, intraperitoneal (IP) administration can bypass first-pass metabolism. |
| Inconsistent Dosing | 1. Standardize Dosing Technique: Ensure consistent oral gavage technique among all personnel. 2. Formulation Homogeneity: For suspensions, ensure uniform mixing before drawing each dose. |
| Physiological Differences in Animals | 1. Standardize Fasting: Implement a consistent fasting period for all animals before dosing, as food can impact flavonoid absorption. 2. Animal Health: Use healthy animals within a narrow weight range. |
Issue 2: Precipitation of this compound in Formulation or Upon Dilution
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in Aqueous Vehicle | 1. Use Co-solvents: For parenteral formulations, use a co-solvent system (e.g., DMSO/PEG/Saline). Ensure the final DMSO concentration is non-toxic. 2. pH Adjustment: Investigate the pH-solubility profile of this compound and adjust the vehicle pH if it improves solubility. |
| Precipitation upon Dilution of DMSO Stock | 1. Use of Surfactants: Incorporate a biocompatible surfactant (e.g., Tween 80, Poloxamer 188) in the aqueous vehicle to maintain solubility. 2. Stepwise Dilution: Perform a serial dilution of the DMSO stock into the aqueous vehicle with vigorous vortexing at each step. |
Data Presentation
Clear and structured data presentation is crucial for comparing the efficacy of different formulation strategies. The following tables provide templates for summarizing key data.
Table 1: Solubility of this compound in Common Laboratory Solvents
(Note: The following values are illustrative for a hypothetical flavonoid and should be experimentally determined for this compound.)
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.001 | Practically Insoluble |
| PBS (pH 7.4) | < 0.001 | Practically Insoluble |
| Ethanol (100%) | ~ 7 | Moderately soluble. Can be used as a co-solvent. |
| DMSO | > 60 | Highly soluble. Recommended for stock solutions. |
Table 2: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 50 mg/kg)
(Note: The following values are illustrative and should be determined experimentally.)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.5 | 350 ± 90 | 100 (Reference) |
| Solid Dispersion (1:5 IAA:PVP K30) | 250 ± 60 | 2.0 ± 0.5 | 1750 ± 350 | 500 |
| Nanoemulsion (10% Oil Phase) | 400 ± 85 | 1.5 ± 0.5 | 2800 ± 500 | 800 |
Experimental Protocols
The following are detailed methodologies for preparing formulations designed to enhance the bioavailability of this compound.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer (e.g., HPMC, Soluplus®)
-
Ethanol (or other suitable solvent in which both IAA and the polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve this compound and the chosen polymer (e.g., PVP K30) in ethanol in a predetermined ratio (e.g., 1:5 w/w). Ensure complete dissolution.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure. The bath temperature should be kept below the glass transition temperature of the polymer to prevent phase separation.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, amorphous nature (using DSC and XRD), and dissolution enhancement.
Protocol 2: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Polysorbate 20)
-
Co-surfactant (e.g., Transcutol®, ethanol)
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Oil Phase Preparation: Dissolve this compound in the selected oil.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise under continuous stirring with a high-shear mixer to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to reduce the droplet size to the nano-range.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Visualizations
Signaling Pathways of this compound
This compound has been shown to exert its anticancer effects by targeting multiple signaling pathways. It directly binds to and inhibits the kinase activities of PI3K, MKK4, and MKK7 in an ATP-competitive manner.[4] This leads to the suppression of downstream signaling cascades, including the Akt/GSK3β and JNK pathways, ultimately inhibiting cancer cell proliferation.[3][4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Flavonoid Autofluorescence in Imaging Studies
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering the challenge of flavonoid autofluorescence in their imaging experiments. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help you mitigate autofluorescence and achieve high-quality, reliable imaging data.
Frequently Asked Questions (FAQs)
Q1: What is flavonoid autofluorescence and why is it a problem in my imaging studies?
Q2: Which flavonoids are most likely to cause autofluorescence?
A: The tendency of a flavonoid to autofluoresce is highly dependent on its chemical structure. Flavonols, such as quercetin, kaempferol, and myricetin, are well-known for their strong autofluorescence, typically in the green to yellow-orange region of the spectrum.[2][3][4] In contrast, flavonoid glycosides and other classes like flavanones and catechins generally exhibit weak or no autofluorescence.[5][6] The presence of a keto group at the C4 position and at least one hydroxyl group at the C3 or C5 position are key structural features that contribute to fluorescence.[3][7]
Q3: What are other common sources of autofluorescence in my samples?
A: Besides flavonoids, several other endogenous and exogenous factors can contribute to background fluorescence:
-
Endogenous Cellular Components: Molecules like NADH, FAD (flavins), collagen, elastin, and lipofuscin (a pigment that accumulates with age) are common sources of autofluorescence.[1][8] Red blood cells also show strong autofluorescence due to their heme groups.[1]
-
Fixatives: Aldehyde fixatives, particularly glutaraldehyde, can react with amines in tissues to create fluorescent products.[1] Formaldehyde also induces autofluorescence, though generally to a lesser extent than glutaraldehyde.[1]
-
Culture Media and Reagents: Components in cell culture media like phenol red and fetal bovine serum (FBS) can contribute to background fluorescence.[1][9] Some mounting media can also be inherently fluorescent.[1]
Q4: How can I check if the signal I'm seeing is from my fluorescent probe or from autofluorescence?
A: The most straightforward method is to prepare and image an unstained control sample.[1][9] This control should undergo the exact same experimental processing as your stained samples, including fixation, permeabilization, and mounting, but without the addition of your fluorescent labels. By imaging this unstained control, you can visualize the baseline level and spectral properties of the autofluorescence in your specific sample type.[1][9]
Troubleshooting Guides
This section provides practical solutions to common problems encountered due to flavonoid autofluorescence.
Problem 1: High background fluorescence is obscuring my signal.
High background can be tackled through several approaches, from optimizing your experimental protocol to employing specific chemical or physical quenching methods.
Careful selection of reagents and imaging parameters can significantly reduce background fluorescence.
-
Fluorophore Selection: Choose fluorophores that emit in the red or far-red spectrum (620-750 nm), as endogenous autofluorescence is typically weaker in this range.[9] Brighter fluorophores like phycoerythrin (PE) and allophycocyanin (APC) can also help to increase the signal-to-noise ratio.[9]
-
Fixation Method: If possible, consider using an organic solvent fixative like ice-cold methanol or ethanol instead of aldehyde-based fixatives.[9] If aldehydes are necessary, use the lowest effective concentration and fixation time.
-
Reagent Purity: Ensure all buffers and solutions are freshly prepared with high-purity reagents to avoid fluorescent contaminants.
Chemical quenching agents can be used to reduce autofluorescence from various sources.
-
Sodium Borohydride (NaBH₄) Treatment: This is particularly effective for reducing aldehyde-induced autofluorescence.[10][11]
Experimental Protocol: Sodium Borohydride Treatment
-
Preparation: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in a physiological buffer like PBS. The solution will fizz. It is recommended to prepare and perform incubations on ice.[1]
-
Application: Apply the fresh, fizzing solution to your fixed cells or tissue sections.
-
Washing: Rinse the samples thoroughly with PBS (at least 3 times for 5 minutes each) to remove all traces of sodium borohydride.[2]
-
Proceed with Staining: Continue with your standard immunofluorescence staining protocol.
-
Exposing the sample to intense light before labeling can selectively destroy autofluorescent molecules.[12]
Experimental Protocol: Pre-staining Photobleaching
-
Sample Preparation: Prepare your sample as you normally would up to the point of adding your fluorescent labels.
-
Illumination: Expose the sample to a high-intensity light source, such as a mercury arc lamp or a high-power LED, for a duration ranging from minutes to hours. The optimal time will need to be determined empirically for your specific sample and setup.[13][14] For example, exposing deparaffinized tissue sections to a mercury arc lamp for 15 minutes has been shown to be effective.[14]
-
Labeling: After photobleaching, proceed with your standard fluorescent labeling protocol. The background autofluorescence should be significantly reduced, leading to a better signal-to-noise ratio for your specific stain.[12]
Problem 2: The autofluorescence spectrum of my flavonoid overlaps with my fluorophore's emission spectrum.
When spectral overlap is the primary issue, advanced imaging techniques can be employed to computationally separate the different fluorescent signals.
Spectral imaging combined with linear unmixing is a powerful technique to separate the emission spectra of multiple fluorophores, including autofluorescence.[15][16]
Experimental Protocol: General Workflow for Spectral Unmixing
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: Image an unstained control sample to capture the complete emission spectrum of the endogenous and flavonoid-induced autofluorescence.
-
Fluorophore Spectra: Image samples stained with each of your individual fluorescent labels to obtain their pure emission spectra.
-
-
Image the Experimental Sample: Acquire a spectral image (a "lambda stack") of your fully stained experimental sample, capturing the entire emission spectrum at each pixel.
-
Linear Unmixing Analysis: Using the software on your spectral microscope or a program like ImageJ/Fiji with appropriate plugins, perform linear unmixing.[16] The software will use the reference spectra to calculate the contribution of each fluorophore (and the autofluorescence) to the total signal in each pixel of your experimental image.
-
Generate Separated Images: The output will be a set of images where each channel represents the isolated signal from a single fluorophore, with the autofluorescence signal effectively removed or placed in its own channel.[15]
Quantitative Data Summary
The effectiveness of various autofluorescence reduction methods can vary. The following table summarizes reported reduction efficiencies for different quenching agents.
| Quenching Agent/Method | Target Autofluorescence Source | Reported Reduction Efficiency | Reference(s) |
| Sudan Black B | Lipofuscin | 89-93% | [2] |
| MaxBlock™ Autofluorescence Reducing Reagent | General Background | 90-95% | [2] |
| Vector® TrueVIEW™ Autofluorescence Quenching Kit | Aldehyde fixation, red blood cells, collagen, elastin | Significant reduction of non-lipofuscin autofluorescence | [2] |
| Copper Sulfate | General Background | Effective, but can shift emission spectra | [2] |
| Ammonia/Ethanol | General Background | 65-70% | [2] |
| **Photobleaching (Chemical-based with H₂O₂) ** | FFPE Tissue Autofluorescence | ~2x more efficient than non-chemical photobleaching | [17] |
Visual Guides
To aid in understanding the experimental workflows and conceptual relationships, the following diagrams have been created using Graphviz (DOT language).
Caption: A troubleshooting workflow for addressing autofluorescence.
Caption: The experimental workflow for spectral unmixing.
References
- 1. docs.research.missouri.edu [docs.research.missouri.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bioconductor.org [bioconductor.org]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Cell signaling pathways step-by-step [mindthegraph.com]
- 8. smal.ws [smal.ws]
- 9. Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]
- 12. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 17. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the anticancer activity of Isoangustone A and glycyrrhizin.
A Comparative Analysis of the Anticancer Activities of Isoangustone A and Glycyrrhizin
Introduction
Licorice (Glycyrrhiza species) root, a staple in traditional medicine, is a rich source of bioactive compounds with a wide array of pharmacological properties, including anticancer effects.[1][2] The most abundant of these compounds is the triterpene glycyrrhizin, which has been the focus of much research.[3] However, its clinical utility is hampered by side effects such as hypertension and hypokalemia when consumed in high doses or for extended periods.[1][4] This has spurred the search for other potent, yet safer, anticancer agents within licorice. One such promising candidate is this compound, a flavonoid that has demonstrated significant anticancer properties, particularly in melanoma and prostate cancer.[1][5] This guide provides an objective comparison of the anticancer activities of this compound and glycyrrhizin, supported by experimental data, to assist researchers and drug development professionals in understanding their relative potential as therapeutic agents.
Quantitative Data Comparison: this compound vs. Glycyrrhizin
The following table summarizes the quantitative data on the anticancer effects of this compound and glycyrrhizin across various cancer cell lines.
| Compound | Cancer Type | Cell Line(s) | Concentration/IC50 | Key Anticancer Effects | Reference(s) |
| This compound | Human Melanoma | SK-MEL-2, SK-MEL-5, SK-MEL-28, WM-266-4 | 10-20 µM | Suppressed cell proliferation; Inhibited anchorage-independent growth by up to 67% at 20 µM. | [1][3] |
| Human Melanoma | SK-MEL-28 | 10-20 µM | Induced G1 phase cell cycle arrest. | [6] | |
| Human Prostate Cancer | DU145 | 2.5 - 7.5 mg/L | Dose-dependently decreased viable cell numbers and induced G1 phase arrest. | [7][8] | |
| Human Prostate Cancer | DU145 | Not specified | Induced apoptosis via activation of death receptor 4 (DR4). | [9] | |
| Murine Mammary Cancer | 4T1 | Not specified | Induced G1 phase arrest. | [5][10] | |
| Glycyrrhizin | Human Melanoma | SK-MEL-28 | Up to 20 µM | No effect on anchorage-independent growth. | [1][3] |
| Non-Small Cell Lung Cancer | A549 | IC50: 6.17 mM | Reduced cell viability in a dose-dependent manner. | [11] | |
| Human Prostate Cancer | DU-145, LNCaP | Not specified | Induced apoptosis in a concentration- and time-dependent manner. | [2] | |
| Human Breast Cancer | MCF7 | IC50: 56.10 µg/mL | Cytotoxic effect. | [12] | |
| Human Colon Cancer | HCT116 | Not specified | Cytotoxic effect. | [12] |
Mechanisms of Anticancer Action
This compound
This compound exerts its anticancer effects primarily by targeting key signaling pathways involved in cell proliferation and survival.[1] Experimental evidence indicates that it directly binds to and inhibits the kinase activities of Phosphoinositide 3-kinase (PI3K), Mitogen-activated protein kinase kinase 4 (MKK4), and Mitogen-activated protein kinase kinase 7 (MKK7) in an ATP-competitive manner.[1][13]
-
Inhibition of PI3K/Akt Pathway: By inhibiting PI3K, this compound prevents the phosphorylation and activation of Akt, a critical downstream effector. This, in turn, affects the activity of Glycogen Synthase Kinase 3β (GSK-3β), leading to a reduction in the expression of cyclin D1.[1]
-
Inhibition of MKK4/7-JNK Pathway: The suppression of MKK4 and MKK7 by this compound leads to decreased phosphorylation of c-Jun N-terminal kinases (JNK1/2), which also contributes to the downregulation of cyclin D1.[1]
-
Cell Cycle Arrest: The reduction in cyclin D1 and cyclin E levels disrupts the G1 phase of the cell cycle, leading to G1 arrest and thereby inhibiting cancer cell proliferation.[1][3][5]
-
Induction of Apoptosis: In prostate cancer cells, this compound has been shown to induce apoptosis by activating both intrinsic and extrinsic pathways, notably through the upregulation of death receptor 4 (DR4).[9]
Glycyrrhizin
Glycyrrhizin's anticancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of the tumor microenvironment.[14]
-
Induction of Apoptosis: Glycyrrhizin promotes programmed cell death by activating the caspase cascade.[15] It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[14][15]
-
Inhibition of PI3K/AKT Pathway: Similar to this compound, glycyrrhizin can inhibit the PI3K/AKT pathway, leading to reduced cell survival signals and promoting apoptosis.[11][16]
-
Cell Cycle Arrest: It can arrest the cell cycle at the G0/G1 or G1/S phase by reducing the expression of proteins like cyclin D1.[15][16]
-
Anti-inflammatory and Immunomodulatory Effects: Glycyrrhizin inhibits pro-inflammatory pathways like NF-κB, which are crucial for tumor progression.[14][17] It also enhances the activity of immune cells such as natural killer (NK) cells, contributing to an antitumor immune response.[15][18]
-
Nitric Oxide Regulation: Glycyrrhizin can act as a regulator of nitric oxide (NO) production. By increasing NO levels in the tumor microenvironment, it can enhance the killing of cancer cells and potentially overcome multidrug resistance.[18][19]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and glycyrrhizin.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., SK-MEL-28, A549) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound or glycyrrhizin for specified time periods (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of cells to grow without attachment to a solid surface, a hallmark of malignant transformation.
-
Base Layer: A layer of 0.5-0.6% agar in culture medium is poured into 6-well plates and allowed to solidify.
-
Cell Layer: Cells are trypsinized, counted, and suspended in a 0.3-0.35% agar solution containing the culture medium and the test compound (this compound or glycyrrhizin) at various concentrations. This cell suspension is then layered on top of the base agar layer.
-
Incubation: The plates are incubated at 37°C in a humidified incubator for 2-3 weeks, with fresh medium containing the test compound added periodically to prevent drying.
-
Colony Staining and Counting: After the incubation period, colonies are stained with a solution like 0.005% Crystal Violet. The number and size of colonies are then counted using a microscope or imaging system.
-
Data Analysis: The inhibitory effect is quantified by comparing the number of colonies in the treated groups to the untreated control group.
In Vivo Xenograft Mouse Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ SK-MEL-28 cells) in a suitable medium (like PBS) is injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Once tumors are established, mice are randomly assigned to treatment and control groups. This compound (e.g., 2 or 10 mg/kg) or a vehicle control is administered to the mice, typically through intraperitoneal injection or oral gavage, on a predetermined schedule.[1]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: The antitumor effect is determined by comparing the tumor growth rate, final tumor volume, and weight between the treated and control groups.
Conclusion
Both this compound and glycyrrhizin, derived from licorice root, exhibit anticancer properties through various mechanisms. However, the available data suggests that this compound is a more potent inhibitor of cancer cell proliferation, particularly in melanoma, compared to glycyrrhizin.[1][3] While glycyrrhizin had no effect on the anchorage-independent growth of SK-MEL-28 melanoma cells at concentrations up to 20 µM, this compound significantly inhibited it.[3] The direct targeting of key proliferative signaling nodes like PI3K, MKK4, and MKK7 by this compound provides a strong and specific mechanism for its antiproliferative effects.[1][13] Glycyrrhizin's activity, while broader and including valuable immunomodulatory effects, appears to require higher concentrations to achieve direct cytotoxicity in some cancer cell lines.[11] The superior potency and distinct molecular targets of this compound make it a compelling candidate for further development as a chemotherapeutic agent, offering a potentially more effective alternative to glycyrrhizin with a reduced risk of associated side effects.
References
- 1. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. funcmetabol.com [funcmetabol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound present in hexane/ethanol extract of Glycyrrhiza uralensis induces apoptosis in DU145 human prostate cancer cells via the activation of DR4 and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hexane/ethanol extract of Glycyrrhiza uralensis and its active compound this compound induce G1 cycle arrest in DU145 human prostate and 4T1 murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycyrrhizin enhances the antitumor activity of cisplatin in non‑small cell lung cancer cells by influencing DNA damage and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in the roles of glycyrrhizic acid in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Compound Glycyrrhizin? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Glycyrrhizin as a Nitric Oxide Regulator in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Isoangustone A and Other Prominent Licorice Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Isoangustone A against other well-researched licorice flavonoids: Licochalcone A, Glabridin, and Isoliquiritigenin. The information presented herein is supported by experimental data from various studies, offering insights into their potential as therapeutic agents.
Introduction
Licorice (Glycyrrhiza species) has been a staple in traditional medicine for centuries, owing to its rich composition of bioactive compounds. Among these, flavonoids stand out for their diverse pharmacological properties. This guide focuses on this compound, a prenylated isoflavone, and compares its biological activities with three other major licorice flavonoids: Licochalcone A (a chalcone), Glabridin (an isoflavan), and Isoliquiritigenin (a chalcone). We will delve into their comparative antioxidant, anti-inflammatory, and anticancer properties, supported by quantitative data where available.
Disclaimer: The quantitative data, such as IC50 values, presented in the following tables are compiled from different research studies. Direct comparison of these values should be approached with caution, as experimental conditions including cell lines, assay methods, and incubation times can vary significantly between studies.
Antioxidant Activity
The antioxidant capacity of these flavonoids is a cornerstone of their therapeutic potential, contributing to their efficacy in mitigating oxidative stress-related diseases. A direct comparative study on the antioxidant activity of this compound with dehydroglyasperin C (DGC) and dehydroglyasperin D (DGD), two other licorice prenylflavonoids, provides valuable insights.
Table 1: Comparative Antioxidant Activities of this compound and Other Licorice Flavonoids
| Assay | This compound | Licochalcone A | Glabridin | Isoliquiritigenin | Reference Flavonoid (Value) |
| DPPH Radical Scavenging (IC50) | 0.418 ± 0.015 mM | - | - | - | Dehydroglyasperin C (0.205 ± 0.005 mM) |
| ABTS Radical Scavenging (IC50) | 0.655 ± 0.042 mM | - | - | - | Dehydroglyasperin C (0.465 ± 0.081 mM) |
| FRAP (Ferric Reducing Antioxidant Power) at 1 mM | 337 ± 46 µM | - | - | - | Dehydroglyasperin C (1,169 ± 43 µM) |
| Lipid Peroxidation Inhibition (TBARS) at 0.5 mM (% of control) | 39.3 ± 0.8% | - | - | - | Butylated hydroxytoluene (BHT) (34.5 ± 0.8%) |
Note: '-' indicates that directly comparable data was not found in the same study.
Based on the available direct comparative data, this compound demonstrates notable antioxidant activity, although it appears less potent than dehydroglyasperin C in the DPPH, ABTS, and FRAP assays[1]. Its ability to inhibit lipid peroxidation is comparable to the synthetic antioxidant BHT[1]. While quantitative comparative data for Licochalcone A, Glabridin, and Isoliquiritigenin from the same study is unavailable, numerous individual studies confirm their significant antioxidant properties.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Licorice flavonoids are well-documented for their anti-inflammatory effects, primarily through the modulation of key signaling pathways.
Table 2: Comparative Anti-inflammatory Activities of Licorice Flavonoids
| Flavonoid | Target/Assay | Cell Line | IC50 / Effect |
| This compound | Mesangial fibrosis and inflammation | Human renal mesangial cells | Suppression at 1-20 µΜ[2] |
| Licochalcone A | IL-2 Secretion | Jurkat T-cells | IC50: 2.97 ± 1.217 µM (ORAI1 inhibition)[3] |
| NF-κB activation | - | Potent inhibition[4] | |
| Glabridin | - | - | Modulates NF-κB and MAPK pathways[5] |
| Isoliquiritigenin | NO production | RAW 264.7 macrophages | Dose-dependent inhibition[6][7] |
This compound has been shown to suppress inflammation in human renal mesangial cells[2]. Licochalcone A exhibits potent anti-inflammatory effects by inhibiting NF-κB signaling and suppressing cytokine secretion[3][4][8]. Glabridin and Isoliquiritigenin also exert their anti-inflammatory actions through the modulation of the NF-κB and MAPK pathways[5][6][7][9]. Due to the lack of direct comparative studies, a definitive ranking of their anti-inflammatory potency is not feasible.
Anticancer Activity
The potential of licorice flavonoids in cancer therapy is an active area of research. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis through various mechanisms.
Table 3: Comparative Anticancer Activities of Licorice Flavonoids
| Flavonoid | Cancer Cell Line | IC50 Value |
| This compound | SK-MEL-28 (Melanoma) | Effective at 10-20 µM[2] |
| DU145 (Prostate) | Induces apoptosis[10] | |
| Licochalcone A | SKOV3 (Ovarian) | 19.22 µM[11] |
| HT-1080 (Sarcoma) | 5.176 µM[12] | |
| Prostate cancer cell lines | 15.73 - 23.35 µM[13] | |
| Glabridin | MDA-MB-231 (Breast) | 62.48 ± 2.62 µM[14][15][16] |
| MDA-MB-468 (Breast) | 64.77 ± 1.86 µM[14][15][16] | |
| A2780 (Ovarian) | 10 µM[17] | |
| SKNMC (Neuroblastoma) | 12 µM[17] | |
| H1299 (Lung) | 38 µM[17] | |
| Isoliquiritigenin | Hep G2 (Hepatoma) | 10.51 µg/mL[18] |
| Hela (Cervical) | 126.5 µM (derivatives showed higher potency)[19][20] | |
| MDA-MB-468 (Breast) | 29.80 µM (48h)[21] | |
| BT-549 (Breast) | 22.75 µM (48h)[21] |
Note: IC50 values are highly dependent on the cell line and experimental duration.
This compound has demonstrated anticancer effects by inhibiting proliferation and inducing apoptosis in melanoma and prostate cancer cells[2][10]. Licochalcone A, Glabridin, and Isoliquiritigenin have also shown significant cytotoxic effects against a range of cancer cell lines, with IC50 values varying widely depending on the cancer type[11][12][13][14][15][16][17][18][19][20][21]. The diverse range of cancer cell lines and experimental conditions reported in the literature makes a direct comparison of their anticancer potency challenging.
Signaling Pathways
The biological activities of these flavonoids are mediated by their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
This compound's Anticancer Signaling Pathway
Caption: this compound inhibits cancer cell proliferation by targeting PI3K, MKK4, and MKK7.
This compound exerts its anticancer effects by directly inhibiting phosphatidylinositol 3-kinase (PI3K), MKK4, and MKK7.[1][22][23][24] This leads to the suppression of the Akt/GSK-3β and JNK signaling pathways, ultimately resulting in decreased cell proliferation.[1][22][23][24]
Licochalcone A's Anti-inflammatory Signaling Pathway
References
- 1. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Inflammatory Effect of Licochalcone A via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licochalcone A significantly suppresses LPS signaling pathway through the inhibition of NF-kappaB p65 phosphorylation at serine 276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB and Nrf2 pathways contribute to the protective effect of Licochalcone A on dextran sulphate sodium-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound present in hexane/ethanol extract of Glycyrrhiza uralensis induces apoptosis in DU145 human prostate cancer cells via the activation of DR4 and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of Licochalcone A in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Glabridin from Glycyrrhiza glabra L. Exhibits Anti-Triple-Negative Breast Cancer Effects by Regulating Various Cell Cycle Genes. | Semantic Scholar [semanticscholar.org]
- 16. Glabridin from Glycyrrhiza glabra L. Exhibits Anti-Triple-Negative Breast Cancer Effects by Regulating Various Cell Cycle Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Isoliquiritigenin inhibits cell proliferation and induces apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Antitumor Activity of Isoliquiritigenin Amino Acid Ester Derivatives [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Isoliquiritigenin Inhibits Triple-Negative Breast Cancer Progression via Targeting the IRF5/SLC7A5/IDO1-Mediated Tryptophan Metabolism Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. experts.umn.edu [experts.umn.edu]
- 24. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Efficacy of Prenylated Isoflavones
For Researchers, Scientists, and Drug Development Professionals
The addition of a prenyl group to the isoflavone backbone is a recurring theme in nature that significantly enhances biological activity. This structural modification increases the lipophilicity of the compounds, improving their interaction with cell membranes and biological targets.[1][2][3] As a result, prenylated isoflavones often exhibit superior anticancer, anti-inflammatory, and antioxidant properties compared to their non-prenylated precursors like genistein and daidzein.[1][2][4][5] This guide provides a comparative analysis of their efficacy, supported by experimental data, to assist in research and development endeavors.
Data on Comparative Efficacy
The following tables summarize the quantitative data on the enhanced bioactivity of prenylated isoflavones in key therapeutic areas.
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)
This table highlights the cytotoxic effects of various prenylated isoflavones against a range of human cancer cell lines, demonstrating their potent antiproliferative capabilities.
| Compound/Derivative | HepG2 (Liver) | A375 (Melanoma) | HCT116 (Colon) | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | H460 (Lung) |
| Barbigerone Derivative (55a) [6] | 0.28 | 1.58 | 0.68 | - | - | - | - |
| Barbigerone Analogue (59) [6] | - | - | 0.12 | - | - | - | 0.46 |
| Isoflavone Derivative (22) [6] | - | - | - | 11.5 | 5.44 | - | 7.26 |
| Isoflavone Derivative (119a) [6] | - | - | - | 0.72 | 0.82 | 0.64 | - |
| Xanthohumol [7] | - | - | - | - | - | - | - |
| SW480 (Colon) | 3.6 | ||||||
| SW620 (Colon) | 7.3 | ||||||
| Genistein (Non-prenylated) [6] | - | - | >75.84 | - | - | - | - |
| SW620 (Colon) |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency. "-" indicates data not available.
Table 2: Comparative Anti-inflammatory Activity
Prenylated isoflavones show significant promise in modulating inflammatory responses, as evidenced by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound | NO Production Inhibition IC₅₀ (µM)[8] |
| Prenylated Isoflavone Deriv. (1) | 0.89 ± 0.05 |
| Prenylated Isoflavone Deriv. (2) | 1.12 ± 0.08 |
| Prenylated Isoflavone Deriv. (16) | 8.49 ± 0.18 |
| Alpinumisoflavone (AIF) | Reduces paw edema by 29% (25 mg/kg)[1] |
| Hydrocortisone (Control) | Comparable to derivatives[8] |
| Indomethacin (Control) | Reduces paw edema by 41.67% (10 mg/kg)[1] |
IC₅₀ values represent the concentration required to inhibit 50% of NO production.
Table 3: Comparative Antioxidant Activity
The antioxidant capacity is a key feature of isoflavones, and prenylation can enhance this property. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this effect.
| Compound | Antioxidant Activity (DPPH Assay) |
| Prenylated Quercetin (9) | Greater than non-prenylated Quercetin and Trolox[9] |
| Prenylated Fisetin (10) | Greater than non-prenylated Fisetin and Trolox[9] |
| Genistein & Daidzein | Protect against oxidative DNA damage at < 5µM[10] |
Modulated Signaling Pathways
Prenylated isoflavones exert their anticancer effects by modulating critical cellular signaling pathways. For example, certain isoflavone derivatives have been shown to induce apoptosis and inhibit cell growth and migration by targeting the EGFR/PI3K/Akt and Ras/Raf/MEK/ERK pathways.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays mentioned in this guide.
Cell Viability (MTT/Crystal Violet) Assay
This assay measures the cytotoxic or antiproliferative effects of compounds on cancer cells.
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test isoflavones (e.g., 0.1 to 100 µM) and a vehicle control (like DMSO) for 48-72 hours.
-
Staining (Crystal Violet Method):
-
Remove the medium and gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash away excess stain with water and air-dry the plate.
-
Solubilize the stain by adding 10% acetic acid or methanol.
-
-
Quantification: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
DPPH Radical Scavenging Assay
This method assesses the antioxidant capacity of a compound by its ability to neutralize the stable DPPH free radical.
-
Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a 0.15 mM solution of DPPH in the same solvent.[11]
-
Reaction: Mix 100 µL of various concentrations of the test compound with 100 µL of the DPPH solution in a 96-well plate. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[11]
-
Measurement: Measure the absorbance of the remaining DPPH at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The ES₅₀/IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.[11]
Comparative Bioactivity Profile
The addition of a prenyl group fundamentally alters the bioactivity profile of an isoflavone, generally leading to enhanced efficacy across multiple therapeutic targets. This enhancement is largely attributed to increased lipophilicity, which facilitates better interaction with cellular membranes and proteins.
Conclusion
References
- 1. Frontiers | A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparison between daidzein and genistein antioxidant activity in primary and cancer lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Network pharmacology-based strategy and phytochemical screening of antioxidants suggesting the potential anti-obesity relevance of soybean food bars [frontiersin.org]
Validating the Off-Target Effects of Isoangustone A Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isoangustone A, a flavonoid isolated from licorice root, has emerged as a promising anti-cancer agent.[1] Preclinical studies have identified its primary molecular targets as Phosphoinositide 3-kinase (PI3K), Mitogen-activated protein kinase kinase 4 (MKK4), and Mitogen-activated protein kinase kinase 7 (MKK7).[1] By inhibiting these kinases, this compound effectively suppresses key signaling pathways involved in cancer cell proliferation, such as the Akt/GSK-3β and JNK1/2 pathways.[1]
However, a critical aspect of preclinical drug development is the thorough characterization of a compound's selectivity and potential off-target effects. Off-target interactions can lead to unforeseen toxicities or reduced efficacy. This guide provides a comparative framework for validating the off-target effects of this compound. Due to the limited availability of public kinase panel screening data for this compound, this guide will compare its known on-target activities with those of other well-characterized kinase inhibitors that target the same pathways. This approach underscores the importance of comprehensive selectivity profiling in the preclinical validation of novel drug candidates.
Comparative Analysis of Kinase Inhibitors
To contextualize the importance of off-target effect validation, the following table summarizes the known activities of this compound alongside representative examples of a pan-PI3K inhibitor, Buparlisib, and a dual MKK4/7 inhibitor, HWY336.
| Compound | Primary Targets | Reported IC50/Activity | Selectivity Profile | Therapeutic Potential |
| This compound | PI3K, MKK4, MKK7 | Markedly suppresses PI3K, MKK4, and MKK7 kinase activity in a dose-dependent manner.[1] | Currently, a broad kinase selectivity profile is not publicly available. This highlights a critical data gap in its preclinical validation. | Anti-cancer, particularly for melanoma.[1] |
| Buparlisib (BKM120) | Pan-Class I PI3K (p110α, β, γ, δ) | Potent and selective pan-class I PI3K inhibitor.[2] | As a pan-PI3K inhibitor, it has a broad activity against all class I PI3K isoforms, which can lead to off-target toxicities.[3] | Various cancers, with demonstrated activity in brain metastases due to its ability to cross the blood-brain barrier.[2] |
| HWY336 | MKK4, MKK7 | IC50 of 6 µM for MKK4 and 10 µM for MKK7 in vitro.[4][5][6] | Selectively inhibits MKK4 and MKK7 over other kinases in the MAPK pathway.[4][5][6] | Potential for therapeutic intervention in diseases driven by JNK signaling. |
Experimental Protocols for Off-Target Validation
Comprehensive validation of off-target effects is crucial. A widely used method is the screening of the compound against a large panel of kinases.
Kinase Panel Screening (Radiometric Filter-Binding Assay)
This method provides a quantitative measure of a compound's inhibitory activity against a wide range of kinases.
Objective: To determine the inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
Purified recombinant protein kinases.
-
Kinase-specific peptide substrates.
-
[γ-³³P]ATP (radiolabeled ATP).
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 100 µM Na₃VO₄).
-
96-well filter plates (e.g., phosphocellulose or glass fiber).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent.
-
Reaction Setup: In each well of a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.
-
Compound Addition: Add the diluted test compound to the appropriate wells. Include wells with solvent only as a control (100% activity) and wells with a known potent inhibitor as a positive control.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Signaling Pathways of this compound's Primary Targets
Caption: On-target signaling pathways of this compound.
Experimental Workflow for Kinase Panel Screening
Caption: Radiometric kinase panel screening workflow.
Logical Framework for Off-Target Effect Validation
Caption: Logic for comparing this compound to alternatives.
References
- 1. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protoberberine derivative HWY336 selectively inhibits MKK4 and MKK7 in mammalian cells: the importance of activation loop on selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Protoberberine Derivative HWY336 Selectively Inhibits MKK4 and MKK7 in Mammalian Cells: The Importance of Activation Loop on Selectivity | PLOS One [journals.plos.org]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Unraveling the Mechanism of Isoangustone A: A Comparative Guide to PI3K/MAPK Pathway Inhibition
For Immediate Release
AUSTIN, TX – November 19, 2025 – In a comprehensive analysis aimed at elucidating the therapeutic potential of Isoangustone A, a novel flavonoid derived from the licorice root, this guide provides a detailed cross-validation of its mechanism of action against established and emerging inhibitors of the PI3K and MAPK signaling pathways. This document serves as a critical resource for researchers, scientists, and professionals in drug development, offering a comparative look at the efficacy and experimental backing of these compounds in the context of cancer, with a particular focus on melanoma.
This compound has been identified as a promising anti-proliferative agent that uniquely targets three key kinases: Phosphoinositide 3-kinase (PI3K), Mitogen-activated protein kinase kinase 4 (MKK4), and Mitogen-activated protein kinase kinase 7 (MKK7).[1][2][3] This multi-targeted approach disrupts critical cellular signaling pathways, leading to cell cycle arrest and the suppression of tumor growth.[1][2] This guide presents a side-by-side comparison of this compound with other targeted therapies, including Buparlisib (a pan-PI3K inhibitor), Trametinib (a MEK1/2 inhibitor), BSJ-04-122 (a dual MKK4/MKK7 inhibitor), and 5Z-7-oxozeaenol (a TAK1 inhibitor with off-target effects on MKK4).
Comparative Efficacy: A Quantitative Overview
To provide a clear and objective comparison, the following tables summarize the inhibitory activities and anti-proliferative effects of this compound and its alternatives.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target(s) | IC50 (nM) | Cell-Free/In Vitro Assay |
| This compound | PI3K | Not explicitly quantified in nM, but shown to directly bind and inhibit. | In vitro kinase assay[1] |
| MKK4 | Not explicitly quantified in nM, but shown to directly bind and inhibit. | In vitro kinase assay[1] | |
| MKK7 | Not explicitly quantified in nM, but shown to directly bind and inhibit. | In vitro kinase assay[1] | |
| Buparlisib (BKM120) | p110α | 52 | Cell-free assay[4] |
| p110β | 166 | Cell-free assay[4] | |
| p110δ | 116 | Cell-free assay[4] | |
| p110γ | 262 | Cell-free assay[4] | |
| Trametinib | MEK1 | 0.92 | Cell-free assay |
| MEK2 | 1.8 | Cell-free assay | |
| BSJ-04-122 | MKK4 | 4 | Cell-free assay[5][6] |
| MKK7 | 181 | Cell-free assay[5][6] | |
| 5Z-7-oxozeaenol | TAK1 | 8 | Cell-free assay |
| MEKK1 | >264 | Cell-free assay | |
| MEKK4 | >496 | Cell-free assay |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (GI50/IC50)
| Compound | Cell Line(s) | Cancer Type | GI50/IC50 (µM) |
| This compound | SK-MEL-28 | Human Melanoma | Suppressed proliferation at 10-20 µM[1][2] |
| DU145 | Human Prostate Cancer | Dose-dependent decrease in DNA synthesis[7][8] | |
| 4T1 | Murine Mammary Cancer | Dose-dependent decrease in DNA synthesis[7][8] | |
| Buparlisib (BKM120) | A2780, U87MG, MCF7, DU145 | Various | 0.0001 - 0.0007 |
| Melanoma Brain Metastasis Lines | Melanoma | Growth inhibition observed[9] | |
| Trametinib | BRAF/NRAS wild-type melanoma lines | Melanoma | ~0.00254 |
| BRAF-mutated melanoma lines | Melanoma | ~0.00246 | |
| BSJ-04-122 | MDA-MB-231 (in combination with JNK inhibitor) | Triple-Negative Breast Cancer | Enhanced antiproliferative effects[5][6] |
| 5Z-7-oxozeaenol | HEKa | Keratinocytes | Inhibition of viability observed[10] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
The anti-cancer effects of this compound are rooted in its ability to simultaneously inhibit the PI3K/Akt and MKK4/7-JNK signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions and the experimental approaches used for their validation.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the detailed protocols for the key experiments cited in the validation of this compound and its alternatives.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of the compounds on the proliferation and viability of cancer cells.
-
Procedure:
-
Cancer cells (e.g., SK-MEL-28 melanoma cells) are seeded in 96-well plates at a density of 3 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound, Buparlisib, Trametinib) or vehicle control (DMSO) for a specified duration (typically 24, 48, or 72 hours).
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or SDS in HCl).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The concentration that inhibits cell growth by 50% (GI50 or IC50) is determined from the dose-response curve.[11]
-
2. In Vitro Kinase Assay
-
Objective: To directly measure the inhibitory effect of a compound on the enzymatic activity of a specific kinase.
-
Procedure (Example for MKK4/MKK7):
-
Recombinant active MKK4 or MKK7 enzyme is incubated with the test compound (e.g., this compound) at various concentrations in a kinase buffer.
-
A kinase reaction is initiated by adding a substrate (e.g., inactive JNK1) and ATP (often radiolabeled with ³²P).
-
The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.
-
3. Western Blot Analysis
-
Objective: To detect and quantify the levels of specific proteins in cell lysates, particularly to assess the phosphorylation status of signaling proteins.
-
Procedure:
-
Cells are treated with the test compound for a specified time and at various concentrations.
-
The cells are then lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-p-JNK, or their total protein counterparts).
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light.
-
The light signal is captured on X-ray film or with a digital imaging system, allowing for the visualization and quantification of the protein bands. Loading controls (e.g., β-actin or GAPDH) are used to ensure equal protein loading across lanes.[12][13]
-
Conclusion
This comparative guide provides a foundational understanding of this compound's mechanism of action in the context of other PI3K and MAPK pathway inhibitors. Its unique ability to target multiple key kinases simultaneously presents a compelling rationale for its further investigation as a potential therapeutic agent for melanoma and other cancers. The provided data and experimental protocols offer a valuable resource for the scientific community to build upon this promising research.
References
- 1. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Buparlisib (BKM120) | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. BSJ-04-122|CAS 2513289-74-0|DC Chemicals [dcchemicals.com]
- 7. Hexane/ethanol extract of Glycyrrhiza uralensis and its active compound this compound induce G1 cycle arrest in DU145 human prostate and 4T1 murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An open-label, single-arm, phase II trial of buparlisib in patients with melanoma brain metastases not eligible for surgery or radiosurgery—the BUMPER study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bu.edu [bu.edu]
- 13. origene.com [origene.com]
Isoangustone A vs. Licochalcone A: A Comparative Analysis of Biological Activities
A comprehensive guide for researchers and drug development professionals on the comparative anticancer, anti-inflammatory, and antioxidant properties of two prominent licorice flavonoids, Isoangustone A and Licochalcone A.
This compound and Licochalcone A, two bioactive chalcones isolated from the licorice root (Glycyrrhiza species), have garnered significant attention in the scientific community for their diverse pharmacological activities. Both compounds share a common chalcone scaffold but exhibit distinct structural features that translate into differential biological effects. This guide provides a detailed comparative analysis of their anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data, to aid researchers in discerning their potential therapeutic applications.
Quantitative Comparison of Bioactivities
To facilitate a direct comparison of the potency of this compound and Licochalcone A, the following tables summarize their reported biological activities in terms of half-maximal inhibitory concentrations (IC50) and other quantitative measures.
Table 1: Comparative Anticancer Activity
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | SK-MEL-28 (Melanoma) | Anchorage-independent growth | ~67% inhibition at 20 µM | [1] |
| Licochalcone A | HOS (Osteosarcoma) | MTT Assay | 29.43 µM (24h), 22.48 µM (48h) | |
| MG-63 (Osteosarcoma) | MTT Assay | 31.16 µM (24h), 22.39 µM (48h) |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line / Model | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 macrophages | 10.8 ± 1.9 µM | |
| Licochalcone A | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 macrophages | 9.2 ± 1.4 µM |
Table 3: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| This compound | ABTS Radical Scavenging | 0.655 ± 0.042 mM | [2] |
| Licochalcone A | DPPH Radical Scavenging | 77.92% scavenging at 197.1 µM | |
| Cellular Antioxidant Activity (CAA) | EC50: 58.79 ± 0.05 µg/mL (without PBS), 46.29 ± 0.05 µg/mL (with PBS) |
Signaling Pathways and Mechanisms of Action
This compound and Licochalcone A exert their biological effects by modulating distinct and overlapping signaling pathways.
This compound: A Targeted Approach in Cancer
This compound has been shown to primarily target key kinases involved in cell proliferation and survival.[1] Its anticancer activity, particularly in melanoma, is attributed to the direct inhibition of Phosphoinositide 3-kinase (PI3K), MAP Kinase Kinase 4 (MKK4), and MAP Kinase Kinase 7 (MKK7).[1] This multi-targeted inhibition leads to the suppression of the Akt/GSK3β and JNK1/2 signaling cascades, ultimately resulting in G1 phase cell cycle arrest and the inhibition of cancer cell proliferation.[1]
Licochalcone A: A Multi-pronged Cellular Modulator
Licochalcone A demonstrates a broader spectrum of activity by influencing multiple signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt. Its anti-inflammatory effects are largely mediated through the inhibition of the NF-κB pathway, a key regulator of inflammatory responses. In the context of cancer, Licochalcone A induces apoptosis and inhibits proliferation by modulating both the MAPK and PI3K/Akt pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Licochalcone A for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the compounds as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the compounds in the presence of lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure: Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve and express the results as a percentage of inhibition compared to the LPS-treated control.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative analysis of this compound and Licochalcone A.
Conclusion
This comparative guide highlights the distinct yet related biological profiles of this compound and Licochalcone A. This compound emerges as a potent and specific inhibitor of key kinases in cancer cell proliferation, suggesting its potential as a targeted anticancer agent. Licochalcone A, on the other hand, demonstrates a broader range of activities, modulating multiple signaling pathways to exert its anticancer, anti-inflammatory, and antioxidant effects. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers to further explore the therapeutic potential of these promising natural compounds. Future studies should focus on direct head-to-head comparisons in various disease models to fully elucidate their structure-activity relationships and clinical relevance.
References
A Head-to-Head Comparison of Isoangustone A with Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Isoangustone A's Inhibitory Profile Against Key Signaling Kinases.
This compound (IAA), a prenylated flavonoid isolated from the licorice root (Glycyrrhiza uralensis), has emerged as a promising anti-cancer agent.[1] Extensive research has demonstrated its ability to suppress cell proliferation and induce apoptosis in various cancer cell lines. This guide provides a comprehensive head-to-head comparison of this compound with well-established inhibitors of its known molecular targets: Phosphoinositide 3-kinase (PI3K), Mitogen-activated protein kinase kinase 4 (MKK4), Mitogen-activated protein kinase kinase 7 (MKK7), Cyclin-dependent kinase 2 (CDK2), and Mammalian target of rapamycin (mTOR).
Quantitative Comparison of Inhibitory Activity
| Target Kinase | Inhibitor | IC50 (nM) | Assay Conditions |
| PI3Kα | This compound | Not Reported | In vitro kinase assay |
| Pictilisib (GDC-0941) | 3[2][3][4] | Cell-free assay | |
| Buparlisib (BKM120) | 52[5][6] | Cell-free assay | |
| MKK4 | This compound | Not Reported | In vitro kinase assay |
| Darizmetinib (HRX-0215) | Not Reported | Selective MKK4 inhibitor | |
| MKK7 | This compound | Not Reported | In vitro kinase assay |
| Ibrutinib | Not Reported | Covalent inhibitor | |
| CDK2/cyclin A | This compound | Not Reported | Not Reported |
| Milciclib (PHA-848125) | 45[7][8] | Biochemical kinase inhibition assay | |
| Roscovitine (Seliciclib) | 700[9] | In vitro kinase assay | |
| mTOR | This compound | Not Reported | Not Reported |
| Rapamycin (Sirolimus) | ~0.1 | In HEK293 cells | |
| Everolimus (RAD001) | 1.6-2.4 | Cell-free assay |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for accurate interpretation and replication of the findings.
In Vitro Kinase Inhibition Assays
General Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. The activity is typically quantified by measuring the phosphorylation of a substrate.
PI3K Kinase Assay (Example with Pictilisib):
-
Enzyme Source: Recombinant human PI3Kα, β, δ, and γ co-expressed with the p85α regulatory subunit in a baculovirus system.[2]
-
Assay Principle: A scintillation proximity assay (SPA) is used to measure the incorporation of [γ-³³P]ATP into a phosphatidylinositol substrate.[2]
-
Procedure:
-
Recombinant PI3K enzymes are incubated with the test compound (e.g., Pictilisib) and yttrium silicate SPA beads in a buffer containing MgCl₂, DTT, and ATP (including [γ-³³P]-ATP).[2]
-
The kinase reaction is initiated by the addition of the enzyme.[2]
-
After incubation at room temperature, the reaction is terminated.[2]
-
The amount of incorporated radioactivity is measured using a microplate counter.[2]
-
IC50 values are calculated from dose-response curves.[2]
-
MKK4/MKK7 Kinase Assay (as performed with this compound):
-
Enzyme Source: Active recombinant MKK4 or MKK7 proteins.
-
Assay Principle: A radioactive filter binding assay measuring the phosphorylation of a downstream substrate (inactive JNK1) which then phosphorylates a final substrate (ATF-2).
-
Procedure:
-
Active MKK4 or MKK7 is incubated with this compound.
-
A kinase buffer containing ATP and inactive JNK1 is added, and the mixture is incubated.
-
An aliquot of this reaction is then added to a solution containing ATF-2 substrate peptide and [γ-³²P]-ATP.
-
The reaction mixture is spotted onto phosphocellulose paper, which is then washed to remove unincorporated ATP.
-
The radioactivity on the paper, corresponding to phosphorylated ATF-2, is measured.
-
CDK2 Kinase Assay (Example with Milciclib):
-
Enzyme Source: Recombinant CDK2/cyclin A complex.
-
Assay Principle: A strong anion exchanger resin-based assay that measures the transfer of a radiolabeled phosphate from ATP to a specific peptide or protein substrate.[8]
-
Procedure:
-
The CDK2/cyclin A enzyme is incubated with the test compound (e.g., Milciclib).[8]
-
A reaction mixture containing a specific substrate and [γ-³³P]ATP is added to initiate the reaction.[8]
-
The reaction is stopped, and the mixture is applied to an anion exchange resin which binds the negatively charged phosphorylated substrate.[8]
-
Unincorporated [γ-³³P]ATP is washed away.[8]
-
The amount of radioactivity bound to the resin is quantified to determine kinase activity.[8]
-
mTOR Kinase Assay (General Protocol):
-
Enzyme Source: Immunoprecipitated mTOR complex 1 (mTORC1) from cell lysates or recombinant active mTOR.[10][11]
-
Assay Principle: An ELISA-based or Western blot assay to detect the phosphorylation of a direct mTOR substrate, such as p70S6K or 4E-BP1.[11][12]
-
Procedure (ELISA-based):
-
Immunoprecipitated mTORC1 is incubated with the test compound.[12]
-
A reaction buffer containing ATP and a recombinant substrate (e.g., GST-p70S6K) is added.[11]
-
After incubation, the reaction mixture is transferred to a microplate coated with an antibody that captures the substrate.
-
A phospho-specific antibody conjugated to a detection enzyme is added to detect the phosphorylated substrate.
-
A chromogenic or chemiluminescent substrate is added, and the signal is measured to quantify mTOR activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by this compound and a general workflow for kinase inhibitor screening.
Caption: Signaling pathways targeted by this compound.
Caption: A generalized workflow for kinase inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pictilisib (GDC-0941) | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 4. adooq.com [adooq.com]
- 5. Buparlisib (BKM120) | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Milciclib | Trk receptor | CDK | Autophagy | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings of Isoangustone A Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Isoangustone A (IAA), a flavonoid isolated from licorice root, with Glycyrrhizin (Gc), the primary active component of licorice. The data presented here is based on key findings from preclinical studies and aims to provide researchers with the necessary information to replicate and build upon these findings.
Executive Summary
This compound has emerged as a compound of interest for its potent anti-proliferative effects in cancer cells. Studies have demonstrated its ability to inhibit key signaling pathways involved in cell growth and survival.[1][2][3][4] This guide focuses on the comparative efficacy of this compound versus Glycyrrhizin in human melanoma, highlighting its distinct mechanisms of action. While both compounds are derived from licorice, this compound exhibits a more potent and specific anti-cancer activity at lower concentrations.[3]
Comparative Efficacy: this compound vs. Glycyrrhizin
The following tables summarize the quantitative data from in vitro and in vivo studies, comparing the effects of this compound and Glycyrrhizin on human melanoma cells.
In Vitro Studies: Proliferation and Cell Cycle
Table 1: Inhibition of Anchorage-Independent Growth of SK-MEL-28 Human Melanoma Cells [3]
| Treatment | Concentration (µM) | Growth Inhibition (%) |
| This compound | 5 | ~35% |
| 10 | ~55% | |
| 20 | 67% | |
| Glycyrrhizin | 20 | No significant inhibition |
Table 2: Induction of G1 Phase Cell Cycle Arrest in SK-MEL-28 Cells [3]
| Treatment | Concentration (µM) | % of Cells in G1 Phase |
| Control | - | 55.8% |
| This compound | 10 | 65.2% |
| 20 | 75.1% | |
| Glycyrrhizin | 20 | No significant change |
In Vivo Study: Xenograft Mouse Model
Table 3: Effect on Tumor Growth in a SK-MEL-28 Xenograft Mouse Model [1][3]
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at 5 weeks |
| Vehicle Control | - | 1312 |
| This compound | 2 mg/kg | 814 |
| This compound | 10 mg/kg | 541 |
Signaling Pathway Analysis
This compound exerts its anti-proliferative effects by directly targeting and inhibiting key kinases in two major signaling pathways: the PI3K/Akt/GSK-3β pathway and the MKK4/7/JNKs pathway.[1][2][3] This dual-targeting mechanism contributes to its potent inhibition of cell cycle progression and tumor growth.
Caption: Signaling pathway inhibited by this compound.
Experimental Protocols
Cell Proliferation Assay (Anchorage-Independent Growth)
-
Cell Seeding: SK-MEL-28 cells were suspended in 0.3% agar in complete medium and seeded onto a base layer of 0.6% agar in 6-well plates.
-
Treatment: this compound or Glycyrrhizin was added to the top layer at the indicated concentrations.
-
Incubation: Plates were incubated for 2-3 weeks at 37°C in a 5% CO2 incubator.
-
Colony Staining and Counting: Colonies were stained with crystal violet and counted.
Cell Cycle Analysis
-
Cell Culture and Treatment: SK-MEL-28 cells were cultured and treated with this compound or Glycyrrhizin for 48 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
In Vivo Xenograft Mouse Model
Caption: Experimental workflow for the in vivo xenograft mouse model.
-
Cell Implantation: SK-MEL-28 human melanoma cells were injected subcutaneously into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomly assigned to receive intraperitoneal injections of a vehicle control or this compound (2 or 10 mg/kg) every other day.
-
Tumor Measurement: Tumor volume was measured every 3-4 days for 5 weeks.
-
Endpoint Analysis: At the end of the study, tumors were excised and weighed.
Alternative Mechanisms of Action
In addition to its effects on cell proliferation in melanoma, this compound has been shown to induce apoptosis in other cancer cell lines. For instance, in DU145 human prostate cancer cells, this compound activates the extrinsic apoptosis pathway through the upregulation of Death Receptor 4 (DR4).[5] This leads to the cleavage of caspases-8, -9, -7, and -3, and ultimately programmed cell death.[5]
Conclusion
The available data strongly suggests that this compound is a potent inhibitor of melanoma cell proliferation, acting through the direct inhibition of PI3K, MKK4, and MKK7.[1][2][4] Its efficacy, both in vitro and in vivo, surpasses that of Glycyrrhizin, the more abundant compound in licorice.[3] The detailed protocols and comparative data provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound. Further investigation into its effects on other cancer types and its potential for combination therapies is warranted.
References
- 1. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3-K, MKK4 and MKK7 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel licorice compound, inhibits cell proliferation by targeting PI3K, MKK4, and MKK7 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. This compound present in hexane/ethanol extract of Glycyrrhiza uralensis induces apoptosis in DU145 human prostate cancer cells via the activation of DR4 and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Isoangustone A
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before handling Isoangustone A, it is imperative to wear appropriate personal protective equipment (PPE). Given that some isoflavone mixtures are suspected of causing cancer, a cautious approach is warranted.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling powders and generating dust. | To avoid inhalation of airborne particles. |
Spill and Emergency Procedures
In the event of a spill, isolate the area and prevent the spread of the material. For small spills, carefully sweep up the solid material, trying to minimize dust generation, and place it into a sealed container for disposal.[1] For larger spills, or if the material is dissolved in a solvent, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is then thoroughly cleaned.
Step-by-Step Disposal Protocol for this compound
As a biologically active compound with potential health effects, this compound should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, including unused product and contaminated items (e.g., weighing paper, contaminated gloves), in a clearly labeled, sealed container.
-
Liquid Waste: If this compound is in a solution, do not pour it down the drain. Collect it in a sealed, properly labeled waste container. Be mindful of the solvent used and segregate it according to your institution's hazardous waste guidelines (e.g., halogenated vs. non-halogenated solvents).
2. Waste Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
If in a solution, also list the solvent(s) and their approximate concentrations.
-
Include the date of waste generation.
3. Storage of Waste:
-
Store the sealed waste containers in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
4. Waste Disposal Request:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
-
Provide all necessary information about the waste, as indicated on the label.
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound. Use a suitable solvent (e.g., ethanol, methanol) followed by soap and water. Collect the decontamination materials (e.g., wipes) as solid hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Isoangustone A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel compounds like Isoangustone A. This document provides immediate and essential safety protocols, operational guidance, and disposal plans to foster a secure research environment.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data.
| Property | Value |
| Molecular Formula | C₂₅H₂₆O₆ |
| Molecular Weight | 422.47 g/mol |
| Appearance | Solid (White to off-white) |
| Melting Point | 191 - 193 °C |
| Storage Temperature | -20°C, protect from light |
| In Solvent Storage | -80°C for 6 months; -20°C for 1 month (protect from light) |
| Chemical Family | Isoflavanones, Flavonoids |
Hazard Identification and Precautionary Measures
Potential Hazards:
-
May cause skin and eye irritation upon direct contact.
-
Inhalation of dust may lead to respiratory tract irritation.
-
Ingestion may be harmful.
-
The long-term health effects of exposure are unknown.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Procedural Guidance for Safe Handling
Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust, such as weighing or preparing solutions, use a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that meet the ANSI Z87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing.
-
Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated. For prolonged or immersive contact, consider using thicker, chemical-resistant gloves.
-
Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH-approved N95 respirator is required.
3. Hygiene Measures:
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before breaks.
-
Remove contaminated clothing and PPE before exiting the laboratory.
Experimental Protocols: Preparation of Stock Solutions
This section details the methodology for a common laboratory procedure involving this compound.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: Don all required PPE and perform the work in a chemical fume hood.
-
Weighing: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh out 4.22 mg of this compound into the container.
-
Dissolving: Add 1 mL of anhydrous DMSO to the container with the this compound.
-
Mixing: Cap the container securely and vortex until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in a tightly sealed, light-protected container.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
1. Waste Segregation:
-
Solid Waste: Unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Disposal Procedure:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Handle with Care").
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area until they are collected by the institution's environmental health and safety (EHS) department.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
